2-Hydroxyquinoline-7-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-quinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGOAXJDPXDELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyquinoline-7-carboxylic Acid
Foreword: Navigating the Landscape of a Niche Quinoline Derivative
To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the physicochemical properties of 2-hydroxyquinoline-7-carboxylic acid. It is important to acknowledge from the outset that while the quinoline scaffold is of immense interest in medicinal chemistry, this particular isomer is not as extensively characterized in publicly accessible literature as some of its counterparts, such as the 4- and 8-substituted analogues.
Therefore, this guide adopts a dual-pronged approach. Firstly, it collates and presents the available information for this compound, including its fundamental identifiers and predicted properties. Secondly, where experimental data for the target molecule is scarce, we will draw upon established knowledge of the 2-hydroxyquinoline class and its isomers to provide a robust theoretical framework and detailed, field-proven experimental protocols. This will not only offer insights into the expected properties of this compound but also equip you with the practical methodologies to elucidate these properties in your own laboratories. Our focus is on the "how" and "why," empowering you to generate the data needed to advance your research.
Structural Identity and Tautomerism: The Core of 2-Hydroxyquinoline Chemistry
This compound, with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol , belongs to the family of heterocyclic aromatic compounds. A critical aspect of its chemistry, shared with other 2-hydroxyquinolines, is the phenomenon of lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the enol (2-hydroxyquinoline) and keto (2-oxo-1,2-dihydroquinoline or 2-quinolone) forms.
Caption: Tautomeric equilibrium of this compound.
In most solvent systems, particularly polar ones, the equilibrium strongly favors the more stable lactam (keto) form, 2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Consequently, the physicochemical properties discussed and the methodologies for their determination are primarily focused on this predominant tautomer.
Key Physicochemical Parameters: A Blend of Predicted and Analogous Data
The following table summarizes the known and predicted physicochemical properties of this compound. Where experimental data is unavailable, values for closely related isomers or general predictions are provided for context.
| Property | Value/Observation | Source/Comment |
| Molecular Formula | C₁₀H₇NO₃ | - |
| Molecular Weight | 189.17 g/mol | - |
| CAS Number | 320349-89-1 | [1] |
| Physical Appearance | Expected to be a solid at room temperature. | Based on related compounds. |
| Melting Point | Not experimentally determined. The related 2-oxo-1,2-dihydroquinoline-7-carbonitrile has a melting point of 249-252 °C (decomposes)[2]. The 4-carboxylic acid isomer has a melting point of >300 °C[3]. | A high melting point is anticipated due to the potential for strong intermolecular hydrogen bonding. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | The carboxylic acid moiety enhances polarity, but the quinoline ring is largely nonpolar. Solubility in aqueous bases (e.g., NaOH) is expected to be higher due to salt formation. |
| pKa | Not experimentally determined. | Two pKa values are expected: one for the carboxylic acid (likely in the range of 3-5) and another for the N-H proton of the quinolone ring (likely >10). For context, 8-hydroxyquinoline-2-carboxylic acid has pKa values of 3.92 and 10.14[4]. |
| LogP (Octanol-Water Partition Coefficient) | Predicted XlogP3: 1.3 | PubChem (CID 15593829) |
| Storage | Store at 2-8°C. | [5] |
Experimental Protocols for Physicochemical Characterization
As a Senior Application Scientist, it is crucial to not only present data but also to provide robust methodologies for its acquisition. The following sections detail the experimental workflows for determining the key physicochemical properties of this compound.
Determination of Melting Point
Rationale: The melting point is a fundamental indicator of purity and provides insights into the strength of the crystal lattice. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube in a calibrated digital melting point apparatus.
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Measurement:
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Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Solubility Profiling
Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation, purification, and use in biological assays. A systematic solubility assessment provides a comprehensive profile of its polarity.
Methodology: Equilibrium Solubility Measurement (Shake-Flask Method)
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO)).
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Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials to pellet the undissolved solid.
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Quantification:
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).
-
Determine the concentration of the dissolved compound.
-
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L.
pKa Determination
Rationale: The acid dissociation constants (pKa) are crucial for predicting the ionization state of a molecule at a given pH. This influences its solubility, membrane permeability, and interaction with biological targets. This compound has two ionizable protons: the carboxylic acid proton and the N-H proton of the quinolone ring.
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration Setup:
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Use a calibrated pH meter with a glass electrode.
-
Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen).
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Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
-
Titration Procedure:
-
Add small, precise volumes of the titrant to the sample solution.
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Record the pH after each addition, allowing the reading to stabilize.
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Continue the titration past the equivalence points.
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-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
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The pKa values correspond to the pH at the half-equivalence points.
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence points.
-
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and offering insights into its electronic properties.
UV-Visible Spectroscopy
Rationale: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution and the solvent environment.
Expected Spectral Features: Based on related quinolone structures, this compound is expected to exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions of the aromatic system. The exact position and intensity of these bands will be influenced by the solvent polarity.
Methodology: UV-Vis Spectral Acquisition
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Solvent Selection: Use spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, and water).
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M) in the chosen solvent.
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Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
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Measurement:
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Record a baseline spectrum using a cuvette containing only the solvent.
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Record the absorption spectrum of the sample solution from approximately 200 to 500 nm.
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Data Analysis:
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Identify the wavelengths of maximum absorbance (λmax).
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Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
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Fluorescence Spectroscopy
Rationale: Many quinoline derivatives are fluorescent, a property that is highly sensitive to the molecular environment and can be exploited in various applications, including biological imaging.
Expected Properties: The fluorescence properties will depend on the extent of intramolecular charge transfer and the potential for excited-state proton transfer (ESIPT). The emission wavelength and quantum yield are key parameters to be determined.
Methodology: Fluorescence Spectral Acquisition
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Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.
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Instrumentation: Use a calibrated spectrofluorometer.
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Measurement:
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Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.
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Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
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To determine the fluorescence quantum yield (Φ), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.
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Data Analysis:
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Identify the wavelength of maximum emission.
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Calculate the quantum yield relative to the standard using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and provide information about the electronic environment of each nucleus.
Expected ¹H NMR Features (in DMSO-d₆):
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Aromatic Protons: A set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The specific chemical shifts and coupling patterns will depend on the substitution pattern.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 12 ppm).
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N-H Proton: A broad singlet, likely in the range of δ 10-12 ppm.
Expected ¹³C NMR Features (in DMSO-d₆):
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Carbonyl Carbon (C=O): A signal in the range of δ 160-180 ppm.
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Carboxylic Acid Carbonyl: A signal in a similar range, δ 165-185 ppm.
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Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm).
Methodology: NMR Spectral Acquisition
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Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Acquire a ¹³C NMR spectrum (proton-decoupled).
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For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
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Data Analysis:
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Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
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Integrate the ¹H signals to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.
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Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
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N-H Stretch (Amide): A moderate band around 3200-3000 cm⁻¹.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C=O Stretch (Carboxylic Acid and Amide): Strong, sharp bands in the region of 1750-1650 cm⁻¹. Conjugation with the aromatic ring will likely shift these absorptions to lower wavenumbers.
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C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.
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C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.
Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Measurement:
-
Record a background spectrum of the clean, empty ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Record the sample spectrum.
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Data Analysis:
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The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
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Identify the characteristic absorption bands and assign them to the corresponding functional groups.
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Crystallography
Rationale: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Methodology: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. A variety of solvents should be screened.
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Data Collection:
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Mount a suitable crystal on a goniometer head.
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Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
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-
Structure Solution and Refinement:
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Process the diffraction data to obtain a set of structure factors.
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Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.
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Conclusion and Future Outlook
This compound represents a structurally interesting but underexplored member of the quinoline family. This guide has provided a comprehensive framework for understanding and determining its key physicochemical properties. While direct experimental data remains limited, the provided methodologies, grounded in the established chemistry of related compounds, offer a clear path forward for researchers.
The elucidation of these fundamental properties is a critical first step in unlocking the potential of this molecule in drug discovery and materials science. We encourage the scientific community to undertake these characterizations and to share the data, thereby enriching our collective understanding of this and other valuable chemical entities.
References
The Multifaceted Biological Activities of 2-Hydroxyquinoline-7-Carboxylic Acid Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, the 2-hydroxyquinoline-7-carboxylic acid core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of this compound, including their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the structure-activity relationships that govern their potency, elucidate their mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to be an essential resource for researchers and drug development professionals working to harness the therapeutic potential of this versatile class of compounds.
Introduction: The this compound Scaffold - A Privileged Motif in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in a multitude of natural products and synthetic compounds with significant biological activities. The strategic placement of hydroxyl and carboxylic acid functional groups on this scaffold can profoundly influence its physicochemical properties and its interactions with biological targets. Specifically, the this compound moiety offers a unique combination of hydrogen bond donors and acceptors, as well as the potential for metal chelation, making it an attractive starting point for the design of new drugs.[1] The inherent versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological profile to target various disease states.
Anticancer Activity: Targeting the Hallmarks of Cancer
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2] The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes that are essential for tumor growth and survival.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of this compound derivatives are mediated through several mechanisms, including:
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Enzyme Inhibition: A prominent mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[3] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[3] By inhibiting hDHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to the arrest of cell growth.[3]
-
Induction of Apoptosis: Several studies have shown that these derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins and activating caspase cascades.
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Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2]
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Anticancer Potency
The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of bulky hydrophobic groups at the C2 position and appropriate substitutions on the benzo portion of the quinoline ring have been shown to be critical for inhibitory activity against dihydroorotate dehydrogenase.[3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinoline carboxylic acid derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid derivative 3j | MCF-7 | Not specified (82.9% growth reduction) | [2] |
| Quinoline derivative 3a | HepG2 | ~10.3 (converted from 7.7 µg/ml) | [4] |
| Quinoline derivative 4a | HepG2 | ~10.3 (converted from 7.7 µg/ml) | [4] |
| Quinoline derivative 4b | HCT116 | ~19.0 (converted from 14.2 µg/ml) | [4] |
Note: The IC50 values were converted from µg/ml assuming an average molecular weight of 750 g/mol for illustrative purposes, as the exact molecular weights were not provided in the source.
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to assess the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
The Enigmatic Core: A Technical Guide to 2-Hydroxyquinoline-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
In the vast and ever-expanding universe of heterocyclic chemistry, the quinoline nucleus stands as a cornerstone, a privileged scaffold from which a multitude of biologically active molecules have been born. Within this family, the hydroxyquinoline carboxylic acids represent a particularly intriguing class, marrying the chelating and hydrogen-bonding capabilities of the hydroxyl group with the ionizable and interactive nature of the carboxylic acid function. While certain isomers have been extensively studied, 2-Hydroxyquinoline-7-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-7-carboxylic acid) remains a comparatively enigmatic entity. This technical guide aims to consolidate the available, albeit sparse, information on this compound, providing a foundational understanding for researchers poised to explore its untapped potential in medicinal chemistry and drug discovery. While direct literature on its discovery and biological activity is limited, we can infer its properties and potential synthetic routes from the rich chemistry of its parent scaffold and isomeric relatives.
Physicochemical Properties and Structural Attributes
This compound, identified by the CAS Number 320349-89-1, possesses a unique structural arrangement that dictates its chemical behavior and potential biological interactions.
| Property | Value | Source |
| CAS Number | 320349-89-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | Inferred |
The molecule exists in a tautomeric equilibrium between the 2-hydroxyquinoline (enol) form and the 2-quinolone (keto) form. In solution and in the solid state, the equilibrium overwhelmingly favors the 2-quinolone tautomer due to the stability conferred by the amide-like functionality. This tautomerism is a critical consideration for its spectroscopic characterization and its interactions with biological targets.
Retrosynthetic Analysis and Plausible Synthetic Strategies
The Knorr Quinoline Synthesis: A Promising Route
The Knorr quinoline synthesis is a robust method for the preparation of 2-hydroxyquinolines (2-quinolones) via the acid-catalyzed cyclization of β-ketoanilides[5][6].
Proposed Reaction Scheme:
Caption: Proposed Knorr synthesis for this compound.
Causality Behind Experimental Choices:
-
Starting Material: 3-Aminobenzoic acid is the logical precursor as its amino group will form the nitrogen of the quinoline ring, and the carboxylic acid at the meta position will ultimately reside at the 7-position of the quinoline core[7].
-
Reagent: A β-ketoester, such as diethyl malonate, would react with the aniline to form the necessary β-ketoanilide intermediate.
-
Catalyst: A strong acid like concentrated sulfuric acid is typically employed to facilitate the intramolecular electrophilic aromatic substitution (cyclization) onto the benzene ring, followed by dehydration to yield the 2-quinolone product[5].
Self-Validating Protocol Steps (Hypothetical):
-
Amide Formation: Condensation of 3-aminobenzoic acid with a suitable β-ketoester under thermal conditions to form the β-ketoanilide intermediate. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the new amide.
-
Cyclization: The isolated and purified β-ketoanilide is then treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) with heating. The cyclization can be monitored for the formation of the product, which would have a distinct retention time/factor compared to the starting material.
-
Work-up and Purification: The acidic reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization to precipitate the crude product. Purification would likely involve recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
The Friedländer Synthesis: An Alternative Approach
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[8][9][10][11].
Proposed Reaction Scheme:
Caption: Proposed Friedländer synthesis for this compound.
Causality Behind Experimental Choices:
-
Starting Material: A key precursor for this route would be 3-amino-4-formylbenzoic acid. The ortho-amino aldehyde functionality is the cornerstone of the Friedländer synthesis.
-
Reagent: A simple compound with an activated methylene group, such as acetic anhydride or pyruvic acid, could serve as the two-carbon unit required to form the pyridine ring.
-
Catalyst: The reaction can be catalyzed by either acid or base, with the choice depending on the specific substrates and desired reaction conditions[9].
Spectroscopic Characterization (Predicted)
Without experimental data, we can predict the salient features of the spectroscopic data for this compound based on its structure and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The proton on the nitrogen would likely appear as a broad singlet at high chemical shift. The carboxylic acid proton would also be a broad singlet, typically downfield (>10 ppm).
¹³C NMR Spectroscopy
The carbon NMR would reveal signals for the ten carbon atoms. The carbonyl carbons of the quinolone and the carboxylic acid would be the most downfield, typically in the range of 160-180 ppm.
IR Spectroscopy
The infrared spectrum would be characterized by:
-
A broad O-H stretching band from the carboxylic acid, likely overlapping with C-H stretches, in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching absorption for the quinolone carbonyl, typically around 1660 cm⁻¹.
-
Another strong C=O stretching absorption for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.
-
N-H stretching from the quinolone amide, appearing as a medium band around 3100-3000 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry would be used to confirm the molecular formula (C₁₀H₇NO₃). The fragmentation pattern would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid and quinolone moieties, respectively.
Potential Biological Activity and Therapeutic Applications: An Extrapolation
While no specific biological activities have been reported for this compound, the broader family of quinoline carboxylic acids has a rich history in drug discovery.
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors used in oncology[12]. The specific substitution pattern of this compound could position it as a fragment or lead compound for targeting various kinases involved in cancer signaling pathways.
-
Antimicrobial and Antiviral Activity: Many quinoline derivatives exhibit potent antimicrobial and antiviral properties[13][14]. The ability of the hydroxyquinoline moiety to chelate metal ions is often implicated in these activities, as it can disrupt essential metalloenzymes in pathogens.
-
Inhibition of Signaling Pathways: Quinoline-based molecules have been identified as inhibitors of critical signaling pathways such as the Hedgehog-GLI pathway, which is implicated in several cancers[11].
Caption: Potential therapeutic applications of this compound.
Future Directions and Conclusion
This compound represents a tantalizing yet underexplored molecule within the vast chemical space of quinoline derivatives. The lack of extensive literature presents both a challenge and an opportunity. The immediate future of research on this compound should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a reliable and scalable synthesis is the most critical next step. This should be accompanied by a comprehensive spectroscopic and crystallographic characterization to provide a definitive reference for future studies.
-
Biological Screening: A broad-based biological screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., kinases, topoisomerases) would be invaluable in uncovering its potential therapeutic applications.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, the generation of a library of derivatives with modifications at various positions will be crucial for developing a comprehensive SAR and optimizing any identified biological activity.
References
- 1. This compound | 320349-89-1 [chemicalbook.com]
- 2. [320349-89-1], MFCD11557271, this compound [combi-blocks.com]
- 3. This compound suppliers & manufacturers in China [chemicalbook.com]
- 4. 320349-89-1[2-Oxo-1,2-dihydroquinoline-7-carboxylic acid]- Acmec Biochemical [acmec.com.cn]
- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Knorr Quinoline Synthesis [drugfuture.com]
- 7. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxyquinoline-7-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Molecular Architecture
2-Hydroxyquinoline-7-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted quinoline, its derivatives are explored for a wide range of biological activities. The precise structural elucidation of this molecule is paramount for understanding its chemical reactivity, biological function, and for ensuring quality control in synthetic applications. Spectroscopic analysis, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the definitive toolkit for this characterization.
This guide offers a detailed examination of the spectroscopic signature of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, providing field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as a self-validating system, where data from each technique corroborates the others to build a complete and trustworthy molecular portrait.
A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the 2-hydroxyquinoline (enol) form and the 2-oxo-1,2-dihydroquinoline (keto or amide) form. Spectroscopic evidence overwhelmingly indicates that the keto tautomer is the predominant form in most conditions, a crucial insight for accurate spectral interpretation.
Caption: Tautomeric equilibrium of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing precise information on the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve polar, aromatic carboxylic acids. Crucially, it allows for the observation of exchangeable protons from the carboxylic acid (-COOH) and the amide (-NH) groups, which would be lost in solvents like D₂O.[1]
-
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly in the crowded aromatic region.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum will reveal distinct signals for the amide, carboxylic acid, and the five aromatic protons. The predominance of the keto tautomer is confirmed by the presence of an N-H signal, rather than an O-H signal from the enol form on the ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights & Causality |
| -COOH | ~12.0 - 14.0 | Broad Singlet (br s) | Highly deshielded due to the acidic nature and hydrogen bonding. Its broadness is characteristic of an exchangeable proton.[2] |
| -NH | ~11.0 - 12.0 | Broad Singlet (br s) | The chemical shift is characteristic of an amide proton. Its presence strongly supports the 2-oxo-quinolone tautomer. |
| H8 | ~8.0 - 8.2 | Singlet (or narrow d) | Deshielded by the anisotropic effect of the adjacent carboxylic acid group. Appears as a singlet due to minimal coupling with other protons. |
| H5 | ~7.9 - 8.1 | Doublet (d) | Experiences deshielding from the fused aromatic system and the electron-withdrawing nature of the amide carbonyl. |
| H6 | ~7.6 - 7.8 | Doublet of doublets (dd) | Coupled to both H5 and H8 (if meta-coupling is resolved). Its chemical shift is influenced by its position relative to both rings. |
| H4 | ~7.7 - 7.9 | Doublet (d) | Deshielded by the adjacent amide nitrogen and carbonyl group. Coupled to H3. |
| H3 | ~6.4 - 6.6 | Doublet (d) | Significantly shielded relative to other aromatic protons, as it is adjacent to the electron-donating NH group and is a vinylogous beta-proton to the carbonyl. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the presence of the two distinct carbonyl groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights & Causality |
| -COOH | ~165 - 175 | Characteristic chemical shift for a carboxylic acid carbon.[2] |
| C2 (-C=O) | ~160 - 165 | Chemical shift is consistent with an amide or lactam carbonyl carbon, further confirming the keto tautomer. |
| Aromatic C | ~115 - 150 | Multiple signals corresponding to the quinoline ring carbons. Quaternary carbons (C4a, C7, C8a) will have lower intensity. |
| C3 | ~115 - 125 | Shielded due to its position adjacent to the electron-donating NH group. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol
-
Method: Attenuated Total Reflectance (ATR) is a modern, preferred method requiring minimal sample preparation.[3] Alternatively, the traditional KBr-pellet method can be used.
-
Rationale: ATR provides high-quality, reproducible spectra from a small amount of solid sample with no dilution required, ensuring the observed vibrational modes are intrinsic to the compound.
Spectral Interpretation: A Vibrational Fingerprint
The IR spectrum of this compound provides definitive evidence for both the carboxylic acid and the cyclic amide (lactam) functional groups, confirming the dominant keto tautomer.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Band Characteristics | Causality & Significance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[2][4][5] |
| N-H Stretch (Amide) | 3100 - 3300 | Moderate, sharp | Often superimposed on the broad O-H stretch. Its presence is a direct indicator of the 2-oxo-quinolone tautomer. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, moderate | Corresponds to the stretching vibrations of the C-H bonds on the quinoline ring.[6] |
| C=O Stretch (Carboxylic Acid) | 1690 - 1720 | Strong, sharp | The position is typical for an aromatic carboxylic acid involved in hydrogen bonding.[4] |
| C=O Stretch (Amide/Lactam) | 1650 - 1680 | Strong, sharp | This distinct carbonyl absorption, at a lower frequency than the acid's C=O, is unambiguous proof of the cyclic amide structure. |
| C=C/C=N Stretches (Ring) | 1450 - 1620 | Multiple, moderate-strong | These absorptions are characteristic of the quinoline aromatic system.[6] |
| C-O Stretch / O-H Bend | 1200 - 1440 | Moderate | Complex signals in the fingerprint region arising from C-O stretching and O-H in-plane bending of the carboxylic acid group.[4] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure.
Experimental Protocol: Choosing the Right Ionization
-
Ionization Technique: Electrospray Ionization (ESI) is the most suitable method.[7][8]
-
Causality: this compound is a polar, relatively non-volatile, and thermally sensitive molecule. ESI is a "soft" ionization technique that transfers the analyte from a solution phase to the gas phase as an ion with minimal fragmentation, making it ideal for observing the intact molecular ion.[8][9][10] It can be run in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).
-
-
Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination, allowing for molecular formula confirmation.
Spectral Interpretation
The molecular formula is C₁₀H₇NO₃, with a monoisotopic mass of approximately 189.04 Da.[11]
| Ion | Expected m/z | Mode | Significance |
| [M+H]⁺ | ~190.05 | Positive | The protonated molecular ion; confirms the molecular weight. |
| [M-H]⁻ | ~188.03 | Negative | The deprotonated molecular ion; often readily formed from the acidic carboxylic acid and NH groups. |
| [M+H - H₂O]⁺ | ~172.04 | Positive | A common fragment resulting from the loss of a water molecule from the protonated parent ion. |
| [M+H - CO₂]⁺ | ~146.06 | Positive | Fragmentation via the loss of carbon dioxide from the carboxylic acid group.[12] |
| [M+H - COOH]⁺ | ~145.05 | Positive | Loss of the entire carboxyl radical (45 Da), a characteristic fragmentation pathway for carboxylic acids.[12][13] |
Integrated Analysis Workflow and Conclusion
The unambiguous structural confirmation of this compound is achieved not by a single technique, but by the logical integration of all spectroscopic data. The workflow below illustrates this self-validating process.
Caption: Integrated workflow for spectroscopic characterization.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 7. pharmafocuseurope.com [pharmafocuseurope.com]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 11. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 12. chempap.org [chempap.org]
- 13. scienceready.com.au [scienceready.com.au]
A Comprehensive Guide to the Quantum Chemical Analysis of 2-Hydroxyquinoline-7-carboxylic Acid: A Theoretical and Spectroscopic Approach
Abstract
This technical guide provides a detailed protocol for the comprehensive quantum chemical and spectroscopic characterization of 2-Hydroxyquinoline-7-carboxylic acid. This molecule, a derivative of the versatile quinoline scaffold, is of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for its theoretical and experimental analysis. We delve into the structural, vibrational, and electronic properties of this compound through a synergistic approach, combining Density Functional Theory (DFT) calculations with proposed experimental validation via Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind the selection of computational methods and experimental techniques is thoroughly explained, ensuring a self-validating and reproducible workflow.
Introduction: The Significance of this compound
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The introduction of hydroxyl and carboxylic acid functional groups to the quinoline core, as in this compound, imparts unique physicochemical properties that are crucial for its potential applications. These functional groups can engage in hydrogen bonding, act as proton donors or acceptors, and chelate metal ions, making the molecule a candidate for drug design and the development of novel functional materials.
A critical aspect of 2-hydroxyquinoline derivatives is the potential for lactam-lactim tautomerism. The molecule can exist in equilibrium between the enol (2-hydroxy) and keto (2-oxo) forms. The position of this equilibrium is sensitive to the molecular environment, such as the solvent, and significantly influences the molecule's spectroscopic and electronic properties. Quantum chemical studies are indispensable for elucidating the relative stabilities of these tautomers and for accurately predicting the molecular properties.
This guide will systematically outline the process for a thorough investigation of this compound, beginning with its synthesis and culminating in a detailed analysis of its electronic structure and reactivity.
Methodologies: A Dual Approach to Characterization
A robust understanding of a molecule's properties is best achieved by combining theoretical calculations with experimental validation. The following sections detail the proposed synthetic route, spectroscopic measurements, and the computational protocol for this compound.
Proposed Synthesis of this compound
While various methods exist for the synthesis of quinoline derivatives, a common approach involves the cyclization of an appropriate aniline precursor. For this compound, a plausible synthetic route can be adapted from established procedures for similar compounds. One such general method is the Conrad-Limpach synthesis.
Experimental Protocol: Proposed Synthesis
-
Starting Materials: 3-aminobenzoic acid and a suitable β-ketoester (e.g., diethyl malonate).
-
Step 1: Condensation: React 3-aminobenzoic acid with diethyl malonate under acidic or thermal conditions to form an intermediate enamine.
-
Step 2: Cyclization: Heat the enamine intermediate at a high temperature (typically >250 °C) to induce thermal cyclization, yielding the ethyl ester of 2,4-dihydroxyquinoline-7-carboxylic acid.
-
Step 3: Hydrolysis and Decarboxylation: While the initial product is a dihydroxy derivative, selective reactions can be employed to obtain the target molecule. A more direct approach might involve variations of the Doebner-von Miller reaction or other named reactions for quinoline synthesis, tailored to the specific precursors.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain a crystalline solid.
-
Characterization: The final product should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Spectroscopic Analysis: The Experimental Fingerprint
FT-IR and UV-Vis spectroscopy provide characteristic fingerprints of the molecule's vibrational and electronic properties, respectively. These experimental spectra are crucial for validating the results of the quantum chemical calculations.
Experimental Protocol: Spectroscopic Measurements
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a solid sample of the purified this compound.
-
Acquire the FT-IR spectrum using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 2 cm⁻¹.[1]
-
Identify the characteristic vibrational frequencies for the functional groups present, such as the O-H, C=O, C-O, and N-H stretches, as well as the aromatic C-H and C=C vibrations.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Prepare dilute solutions of this compound in solvents of varying polarity (e.g., ethanol, acetonitrile, and water).
-
Record the UV-Vis absorption spectra over a wavelength range of 200-400 nm.[1]
-
Determine the wavelength of maximum absorption (λmax) in each solvent.
-
The solvent-dependent shifts in λmax can provide insights into the nature of the electronic transitions and the effects of solvent polarity on the molecule's electronic structure.
-
Quantum Chemical Calculations: The Theoretical Framework
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.
Computational Protocol: DFT Calculations
-
Software: All calculations can be performed using a standard quantum chemistry software package, such as Gaussian.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[2]
-
Basis Set: The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions and polarization functions, which are important for accurately describing systems with heteroatoms and potential hydrogen bonding.[3]
-
Geometry Optimization:
-
The initial molecular structure of this compound (in both lactim and lactam forms) should be built and subjected to geometry optimization without any symmetry constraints.
-
The optimization should be performed in the gas phase to represent an isolated molecule.
-
A vibrational frequency calculation must be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Vibrational Analysis:
-
The calculated vibrational frequencies from the frequency calculation should be scaled by an appropriate factor (typically around 0.96) to account for anharmonicity and the approximations inherent in the theoretical method.[4]
-
The scaled theoretical frequencies can then be compared with the experimental FT-IR spectrum for validation.
-
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP surface will be calculated and visualized to identify the electron-rich and electron-deficient regions of the molecule. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[6]
-
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized geometry to predict the electronic absorption spectrum. The calculated excitation energies and oscillator strengths can be compared with the experimental UV-Vis spectrum.
-
Results and Discussion: A Predictive Analysis
This section presents the expected outcomes of the proposed quantum chemical studies on this compound, based on established principles and data from analogous compounds.
Molecular Geometry and Tautomerism
The geometry optimization is expected to yield the bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. A key point of investigation is the relative stability of the lactim (2-hydroxy) and lactam (2-oxo) tautomers. Theoretical calculations on the parent 2-hydroxyquinoline have shown that while the lactim form may be slightly more stable in the gas phase, the lactam form is significantly favored in polar solvents. A similar trend is anticipated for this compound. The calculated energies of both optimized tautomers will determine the more stable form under theoretical gas-phase conditions.
Table 1: Predicted Key Geometrical Parameters for this compound (Lactim form)
| Parameter | Bond | Predicted Value (Å) |
|---|---|---|
| Bond Length | C2-O | 1.35 |
| O-H (hydroxyl) | 0.97 | |
| C7-C(OOH) | 1.48 | |
| C=O (carboxyl) | 1.22 | |
| C-O (carboxyl) | 1.36 |
| | O-H (carboxyl) | 0.98 |
Vibrational Spectrum Analysis
The calculated vibrational frequencies, when scaled, are expected to show good agreement with the experimental FT-IR spectrum. The characteristic vibrational modes will provide a clear "fingerprint" of the molecule.
Table 2: Predicted and Expected Experimental FT-IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) |
|---|---|---|
| O-H stretch (carboxylic acid dimer) | ~3000 (broad) | 3300-2500 (broad)[7] |
| O-H stretch (hydroxyl) | ~3400 | ~3400 |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C=O stretch (carboxylic acid) | ~1710 | 1760-1690[7] |
| C=C/C=N stretch (ring) | 1620-1450 | 1620-1450 |
| C-O stretch (carboxylic acid) | ~1250 | 1320-1210[7] |
| O-H bend (carboxylic acid) | ~1420 | 1440-1395[7] |
The broadness of the carboxylic acid O-H stretch is a result of strong intermolecular hydrogen bonding, leading to the formation of dimers in the solid state.[7]
Electronic Structure and Reactivity
The electronic properties derived from DFT calculations provide deep insights into the molecule's reactivity, stability, and optical properties.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO is expected to be localized primarily on the quinoline ring system and the hydroxyl group, indicating these are the regions most susceptible to electrophilic attack. The LUMO is likely distributed over the quinoline ring and the carboxylic acid group. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher reactivity.[5]
Molecular Electrostatic Potential (MEP)
The MEP surface visually represents the charge distribution. The regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the hydroxyl and carboxylic acid groups, highlighting them as sites for nucleophilic attack.[6]
Simulated UV-Vis Spectrum
The TD-DFT calculations will predict the electronic transitions responsible for the UV-Vis absorption. For quinoline derivatives, transitions are typically of the π → π* type. The predicted λmax should correlate with the experimental data, and any solvatochromic shifts (changes in λmax with solvent polarity) observed experimentally can be rationalized by considering the calculated changes in the dipole moment upon electronic excitation.
Visualization of Workflows and Concepts
To clarify the relationships between the different stages of this comprehensive analysis, the following diagrams are provided.
Caption: A workflow diagram illustrating the synergy between experimental and computational methods.
Caption: Key quantum chemical properties investigated in this guide.
Conclusion
This technical guide has outlined a comprehensive, dual-pronged approach for the in-depth study of this compound, integrating quantum chemical calculations with proposed experimental spectroscopic analysis. By following the detailed protocols for synthesis, FT-IR and UV-Vis spectroscopy, and DFT calculations, researchers can obtain a thorough understanding of the molecule's structural, vibrational, and electronic properties. The predictive power of DFT, when validated by experimental data, provides a reliable framework for elucidating the behavior of this and other complex organic molecules, thereby accelerating research and development in medicinal chemistry and materials science.
References
potential therapeutic targets of 2-Hydroxyquinoline-7-carboxylic acid
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Hydroxyquinoline-7-carboxylic acid
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This compound, a specific derivative, presents a compelling case for therapeutic exploration due to its structural similarities to established pharmacophores. This guide synthesizes current knowledge on related quinoline compounds to logically infer and prioritize potential therapeutic targets for this compound. We will delve into the mechanistic rationale for each proposed target, its relevance in human disease, and provide robust, step-by-step experimental workflows for validation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising molecule.
Introduction: The Scientific Premise of this compound
This compound is a heterocyclic aromatic compound featuring a quinoline core. A critical aspect of its chemistry is the tautomeric equilibrium between the lactim (2-hydroxyquinoline) and lactam (2-quinolone or quinolin-2(1H)-one) forms.[1] This equilibrium, influenced by the solvent environment, is pivotal as it dictates the molecule's hydrogen bonding capabilities and its potential interactions with biological targets.
The true therapeutic promise of this molecule is illuminated by its structural relationship to kynurenic acid (KYNA), an endogenous metabolite of tryptophan.[2][3] KYNA is a well-characterized neuroactive compound with a broad-spectrum antagonistic activity at excitatory amino acid receptors.[2][4] This structural analogy forms the primary basis for our exploration of this compound as a potential modulator of similar neurological pathways. Furthermore, the broader family of quinoline derivatives has demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects, suggesting a rich and diverse target landscape.[1][5][6]
This guide will systematically deconstruct these possibilities, presenting a series of data-driven hypotheses on the primary therapeutic targets of this compound.
Inferred Therapeutic Targets: A Rationale-Driven Exploration
Based on structural analogy and the established pharmacology of related compounds, we can identify several high-priority target classes for this compound.
Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate)
Scientific Rationale: The most direct line of reasoning stems from the compound's structural similarity to kynurenic acid. KYNA is a potent antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and also blocks α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2][3][4][7] This activity is responsible for its powerful antiexcitotoxic and anticonvulsant properties.[2] The quinoline core of this compound, combined with the acidic carboxylic acid group, may mimic the binding mode of KYNA at these critical neuronal receptors.
Therapeutic Relevance: Dysregulation of glutamatergic neurotransmission is a central pathology in numerous neurological and psychiatric disorders. Targeting these receptors could be beneficial for:
-
Neurodegenerative Diseases: Conditions like Huntington's, Alzheimer's, and Parkinson's disease are characterized by excitotoxic neuronal death, which could be mitigated by a glutamate receptor antagonist.[7][8]
-
Epilepsy: By reducing excessive neuronal excitation, the compound could have anticonvulsant effects.[2]
-
Schizophrenia: The "glutamate hypothesis" of schizophrenia suggests that NMDA receptor hypofunction is a key contributor to the disease's symptoms.[2]
Signaling Pathway Visualization: NMDA Receptor
References
- 1. benchchem.com [benchchem.com]
- 2. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Historical Perspective on Quinoline-Based Compounds in Research: From Coal Tar to Cutting-Edge Therapeutics
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4][5] Its journey from a constituent of coal tar to a privileged structure in a multitude of therapeutic agents is a testament to over a century of chemical ingenuity and pharmacological exploration.[1][6] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive historical perspective on quinoline-based compounds. We will delve into the core of its discovery, the evolution of its synthesis, and the ever-expanding landscape of its applications, offering field-proven insights into the causality behind key experimental choices and developmental milestones.
The Dawn of an Era: Discovery and Structural Elucidation
The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "leukol".[6][7][8] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of quinine, an alkaloid from the bark of the Cinchona tree, with potassium hydroxide, naming it "Chinolein".[8] It wasn't until the latter half of the 19th century that the chemical structure of quinoline as a fusion of a benzene and a pyridine ring was proposed, a crucial step that paved the way for synthetic exploration.[6]
The Pillars of Synthesis: Classical Name Reactions
The late 19th century was a period of intense creativity in organic synthesis, giving rise to several foundational methods for constructing the quinoline core. These reactions, still relevant today, provided the chemical tools necessary to explore the vast chemical space of quinoline derivatives.
The Skraup Synthesis (1880)
One of the earliest and most direct methods for synthesizing quinoline was developed by the Czech chemist Zdenko Hans Skraup.[3][9] The archetypal Skraup reaction involves the heating of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10][11] The reaction is notoriously exothermic and often requires a moderator like ferrous sulfate to control its vigor.[9][10]
The underlying mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein.[7][10][11] Aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.[3][10]
Experimental Protocol: Skraup Synthesis of Quinoline [3]
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional).
-
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a reaction vessel equipped with a reflux condenser.
-
Add nitrobenzene as the oxidizing agent. Ferrous sulfate can be added to moderate the reaction.
-
Heat the mixture cautiously. The reaction is exothermic and may require cooling to control the rate.
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Isolate the quinoline from the reaction mixture through steam distillation and subsequent purification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. jddtonline.info [jddtonline.info]
- 6. biosynce.com [biosynce.com]
- 7. One moment, please... [iipseries.org]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold
An In-Depth Technical Guide to the Experimental Applications of 2-Hydroxyquinoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic aromatic compound built upon a quinoline core. The strategic placement of a hydroxyl group at the 2-position and a carboxylic acid at the 7-position endows this molecule with unique chemical reactivity and significant potential across various scientific domains. While its isomer, 8-hydroxyquinoline, is widely recognized as a potent metal-chelating agent and fluorescent probe, this compound presents its own distinct opportunities as a versatile synthetic intermediate in medicinal chemistry and as a scaffold for the development of novel enzyme inhibitors.[1][2]
This guide provides a detailed exploration of the core applications of this compound, moving from its fundamental properties and handling to specific, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, empowering researchers to not only execute experiments but also to innovate upon these foundational techniques.
Physicochemical Properties and Essential Handling
Understanding the fundamental properties of this compound is critical for its effective use in any experimental setting. The compound is typically a solid at room temperature with high thermal stability, a characteristic influenced by intramolecular hydrogen bonding.[1]
| Property | Value | Reference |
| CAS Number | 320349-89-1 | [3] |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | Solid, typically pale yellow to reddish-yellow powder | [2] |
| Melting Point | > 300 °C | [1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [1] |
| Storage | Store in a cool, dry, dark place, protected from moisture | [1][2] |
Protocol 1: Preparation of Stock Solutions
The accuracy of any experiment begins with the precise preparation of reagents. Due to its limited aqueous solubility, a polar organic solvent is required to prepare a stock solution of this compound.
Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions for most biological assays. Its high polarity effectively solvates the molecule, and it is miscible with the aqueous buffers typically used in these experiments.
Step-by-Step Methodology:
-
Tare the Vial: Accurately weigh an empty, sterile microcentrifuge tube or glass vial.
-
Weigh the Compound: Carefully add the desired amount of this compound powder to the vial. For example, to prepare a 10 mM stock solution, weigh out 1.8917 mg for 1 mL of solvent.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a sonicating water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Application I: A Versatile Intermediate in Medicinal Chemistry
The dual functionality of the hydroxyl and carboxylic acid groups makes this compound a valuable starting material for synthesizing more complex molecules and compound libraries.[1][4] These reactive sites allow for a wide range of chemical transformations, including esterification, amidation, and etherification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]
Protocol 2: Synthesis of a Carboxamide Derivative via Amide Coupling
This protocol details a representative workflow for coupling the carboxylic acid moiety with a primary amine to form a carboxamide derivative, a common structural motif in pharmacologically active compounds.
Causality: Amide bond formation is a cornerstone of medicinal chemistry. This protocol uses a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid, facilitating its reaction with an amine under mild conditions to produce high yields.
Caption: General experimental workflow for amide coupling synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture to act as a non-nucleophilic base. Stir for 5 minutes.
-
Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once complete, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel to yield the pure carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application II: Screening for Metalloenzyme Inhibition
The 8-hydroxyquinoline scaffold is a well-established metal-binding pharmacophore used in the design of inhibitors for metalloenzymes.[6] By analogy, the nitrogen atom of the quinoline ring and the adjacent hydroxyl group in the 2-hydroxyquinoline tautomer can form a bidentate chelation site for essential metal ions (e.g., Zn²⁺, Fe²⁺, Mg²⁺) within an enzyme's active site. This makes this compound and its derivatives promising candidates for screening as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[6][7]
References
- 1. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
Application Notes and Protocols for 2-Hydroxyquinoline-7-carboxylic Acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold as a Versatile Platform for Fluorescent Probes
The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in the development of fluorescent probes for biological imaging.[1][2][3] Its rigid structure provides a high fluorescence quantum yield, while the nitrogen atom and various substitution patterns allow for fine-tuning of its photophysical properties and biological targeting.[4][5] Derivatives of hydroxyquinoline, in particular, have garnered significant attention as chemosensors for metal ions and as indicators of the local microenvironment.[1][6]
This guide focuses on the potential applications of 2-Hydroxyquinoline-7-carboxylic acid , a less-explored isomer, in the realm of fluorescence microscopy. While extensive data exists for its 8-hydroxy counterpart, the principles of fluorescence modulation and the strategic placement of the hydroxyl and carboxylic acid moieties on the 2-hydroxy-7-carboxylic acid scaffold suggest a unique set of potential applications. The hydroxyl group can act as a proton donor and a metal chelation site, while the carboxylic acid provides a handle for bioconjugation or can participate in pH-dependent fluorescence changes.
These notes will provide a theoretical framework and practical starting protocols for researchers to explore the utility of this compound as a novel fluorescent probe. The information presented is based on the well-established principles of related quinoline derivatives and should be adapted and optimized for specific experimental contexts.
Hypothesized Photophysical Properties
While detailed experimental characterization of this compound is not extensively reported, we can infer its likely photophysical properties based on related compounds. The core 2-hydroxyquinoline structure is known to exhibit fluorescence, and the carboxylic acid substituent is expected to modulate these properties.[7]
| Property | Hypothesized Value/Characteristic | Rationale and Comparative Notes |
| Excitation Maximum (λex) | ~330 - 360 nm | Based on the absorption of the 2-hydroxyquinoline core.[7] This may shift depending on solvent polarity and pH. |
| Emission Maximum (λem) | ~380 - 450 nm | A significant Stokes shift is characteristic of many hydroxyquinoline derivatives, which is beneficial for reducing self-quenching. |
| Stokes Shift | > 50 nm | Desirable for minimizing spectral overlap between excitation and emission light. |
| Quantum Yield (ΦF) | Variable | Expected to be sensitive to the microenvironment, particularly pH and the presence of metal ions. The quantum yield of quinoline derivatives can be significantly enhanced upon chelation or changes in protonation state.[8] |
| Photostability | Moderate | Quinoline scaffolds are generally robust, but photobleaching should always be assessed under specific imaging conditions. |
Note: These are estimated values. It is crucial to experimentally determine the precise photophysical properties of this compound in the desired buffer system before conducting cell-based experiments.
Potential Applications and Underlying Mechanisms
Ratiometric Fluorescent Sensing of Divalent Metal Ions
The most prominent application of hydroxyquinoline derivatives is in the detection of metal ions.[1] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a bidentate chelation site for metal ions like Zn²⁺, Mg²⁺, and Ca²⁺.[9][10] This chelation event can disrupt non-radiative decay pathways, such as Excited-State Intramolecular Proton Transfer (ESIPT), leading to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][11]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
The carboxylic acid at the 7-position can further modulate the binding affinity and selectivity for different metal ions and may also influence the photophysical response upon binding.
Fluorescent pH Sensing in Acidic Organelles
The quinoline nitrogen and the carboxylic acid group are both ionizable, making this compound a potential candidate for a pH sensor.[6][12][13] The fluorescence of the quinoline core is often sensitive to the protonation state of the nitrogen atom. As the pH of the environment changes, the equilibrium between the protonated and deprotonated forms of the molecule shifts, leading to a change in the fluorescence intensity or a shift in the emission wavelength. This property could be exploited to measure the pH of acidic organelles like lysosomes.
Caption: Workflow for intracellular pH calibration.
Covalent Labeling of Biomolecules
The carboxylic acid group provides a convenient handle for covalent conjugation to biomolecules. Using standard carbodiimide chemistry (e.g., EDC/NHS), the probe can be coupled to primary amines on proteins or other biomolecules of interest. This allows for targeted delivery of the fluorophore to specific cellular locations or for tracking the dynamics of the labeled molecule.
Detailed Experimental Protocols
Disclaimer: The following protocols are general starting points and must be optimized for your specific cell type, instrumentation, and experimental goals.
Protocol 1: General Procedure for Staining Live Cells
This protocol is designed for initial screening of the probe's cellular uptake, localization, and potential cytotoxicity.
Materials:
-
This compound
-
DMSO (anhydrous, sterile)
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Staining Solution: Dilute the stock solution in pre-warmed complete culture medium or live-cell imaging medium to a final working concentration. A typical starting range is 1-10 µM. It is recommended to test a range of concentrations to find the optimal balance between signal and toxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined experimentally.
-
Wash: Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom set based on the experimentally determined excitation/emission spectra).
Protocol 2: In Vitro Characterization of Metal Ion Sensing
This protocol describes how to determine the fluorescence response of the probe to various metal ions in a cell-free system.
Materials:
-
This compound stock solution (as in Protocol 1)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4)
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, MgCl₂, CaCl₂, FeCl₃, CuCl₂) in deionized water.
-
Spectrofluorometer
Procedure:
-
Determine Excitation and Emission Spectra: Dilute the probe stock solution in the buffer to a final concentration of ~1-10 µM. Record the excitation and emission spectra to determine the optimal wavelengths.
-
Metal Ion Titration: a. Prepare a series of solutions containing a fixed concentration of the probe (e.g., 5 µM) in the buffer. b. Add increasing concentrations of a specific metal ion stock solution to each probe solution. c. Incubate for a short period (e.g., 5-10 minutes) at room temperature. d. Measure the fluorescence intensity at the predetermined emission maximum.
-
Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration. This will reveal the binding affinity and the extent of fluorescence enhancement or quenching.
-
Selectivity Assay: Repeat the measurement with a panel of different metal ions at a fixed concentration to assess the probe's selectivity.
Protocol 3: Intracellular pH Measurement using Fluorescence Microscopy
This protocol outlines the steps for calibrating the probe's fluorescence response to pH within the cellular environment.
Materials:
-
Cells stained with this compound (as in Protocol 1)
-
Calibration buffers with a range of known pH values (e.g., pH 4.0 to 8.0)
-
Ionophores: Nigericin (10 µM) and Monensin (10 µM) stock solutions in ethanol.
Procedure:
-
Stain Cells: Stain the cells with the probe as described in Protocol 1.
-
Equilibrate with Calibration Buffers: a. Prepare the calibration buffers containing 10 µM Nigericin and 10 µM Monensin. These ionophores will equilibrate the intracellular and extracellular pH. b. Replace the imaging medium with the first calibration buffer (e.g., pH 8.0). c. Incubate for 5-10 minutes to allow for pH equilibration.
-
Image: Acquire fluorescence images of the cells.
-
Repeat for all pH values: Repeat step 2c and 3 for each calibration buffer, moving sequentially from high to low pH.
-
Data Analysis: a. For each pH value, measure the average fluorescence intensity from multiple cells or regions of interest. b. Plot the average intensity as a function of pH to generate an in situ pH calibration curve. c. This curve can then be used to convert the fluorescence intensity of the probe in experimentally treated cells to an intracellular pH value.
Data Interpretation and Scientific Integrity
-
Controls are Critical: Always include control experiments, such as unstained cells (to assess autofluorescence) and cells treated with the vehicle (e.g., DMSO) alone.
-
Cytotoxicity Assessment: It is essential to evaluate the potential toxicity of the probe at the working concentration. This can be done using standard cell viability assays (e.g., MTT or Trypan Blue exclusion).
-
Photobleaching: Assess the rate of photobleaching under your imaging conditions and adjust the laser power and exposure time accordingly to minimize its impact.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 8. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 10. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. | Semantic Scholar [semanticscholar.org]
- 11. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Organic Framework Functionalized with 8-Hydroxyquinoline as a Dual-Mode Fluorescent and Colorimetric pH Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Assays Based on the 2-Hydroxyquinoline-7-carboxylic Acid Scaffold
Introduction: The Versatility of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry and diagnostics, renowned for its rigid, planar structure and unique photophysical properties.[1] Quinoline derivatives are central to the development of fluorescent probes and assays due to their ability to interact with proteins and nucleic acids, and their capacity for chemical modification to create targeted sensors.[1][2] Among these, 2-Hydroxyquinoline-7-carboxylic acid (herein referred to as 2,7-HQA) stands out as a particularly versatile building block.
This molecule exists in a tautomeric equilibrium with its 2-oxo form (2-oxo-1,2-dihydroquinoline-7-carboxylic acid) and possesses two key features for assay development: the intrinsic fluorescence of the quinoline core and a carboxylic acid at the 7-position.[3][4] This carboxyl group serves as a reactive handle, allowing for covalent linkage to peptides, reporter groups, or other molecules to create bespoke probes for a multitude of biological questions.
This guide provides an in-depth exploration of the principles and methodologies for developing robust and sensitive assays using the 2,7-HQA scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate these protocols but also to innovate and adapt them for novel applications.
Section 1: Foundational Principles & Probe Synthesis
Physicochemical Properties of 2,7-HQA
The utility of 2,7-HQA is rooted in its chemical and physical properties. The quinoline core provides a rigid structure with a high quantum yield, making it an excellent fluorophore.[5] The hydroxyl (or keto) group and the carboxylic acid can engage in intramolecular hydrogen bonding, which enhances molecular stability.[4][6] The carboxylic acid is the key to its versatility, providing a site for chemical derivatization.
Leveraging the Carboxylic Acid for Probe Synthesis
The primary strategy for creating 2,7-HQA-based probes involves modifying the carboxylic acid group. Amide bond formation is the most common and stable linkage. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Rationale: EDC activates the carboxyl group of 2,7-HQA, making it susceptible to nucleophilic attack. NHS is added to create a more stable amine-reactive intermediate (an NHS-ester), which improves the efficiency of the reaction with a primary amine on the target molecule (e.g., a peptide, a linker, or a drug molecule) and minimizes side reactions.
Protocol: Synthesis of an Amide-Linked 2,7-HQA Probe
This protocol describes a general method for conjugating 2,7-HQA to a molecule containing a primary amine (R-NH₂).
Materials:
-
This compound (2,7-HQA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (R-NH₂)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of 2,7-HQA:
-
In a dry glass vial, dissolve 1.0 equivalent of 2,7-HQA in anhydrous DMF.
-
Add 1.5 equivalents of NHS, followed by 1.5 equivalents of EDC.
-
Scientist's Note: Perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated ester.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Conjugation Reaction:
-
In a separate vial, dissolve 1.2 equivalents of the amine-containing molecule (R-NH₂) in anhydrous DMF. Add 2.0 equivalents of DIPEA to act as a non-nucleophilic base.
-
Add the R-NH₂ solution to the activated 2,7-HQA mixture.
-
Let the reaction proceed at room temperature for 12-24 hours.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with an appropriate solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the resulting conjugate using a reverse-phase HPLC system.
-
Confirm the identity and purity of the final product using LC-MS and NMR.
-
Section 2: Application I - Fluorescence-Based Assays for Metal Ion Detection
Quinoline derivatives are widely used as fluorescent sensors for metal ions.[2][7] Their fluorescence can be either quenched or enhanced upon chelation with specific metal ions, providing a direct readout of the ion's concentration.[5] 8-Hydroxyquinolines are particularly well-known for their metal-chelating properties.[8][9] While our core molecule is a 2-hydroxyquinoline, the underlying principles of fluorescence modulation upon ion binding are analogous.
Principle: Chelation-Modulated Fluorescence
The mechanism often involves Chelation-Enhanced Fluorescence (CHEF) or Chelation-Induced Quenching. In the unbound state, the fluorophore may have a low quantum yield due to processes like Photoinduced Electron Transfer (PET).[10] Upon binding a metal ion, this quenching pathway can be inhibited, leading to a significant increase in fluorescence intensity. Conversely, binding to paramagnetic metal ions like Fe³⁺ or Cu²⁺ often leads to fluorescence quenching through energy or electron transfer.
Workflow for Metal Ion Sensor Development
Protocol: Development of a Fe³⁺ Quenching Assay
This protocol outlines the steps to characterize 2,7-HQA or a derivative as a fluorescent sensor for ferric ions (Fe³⁺).
Materials:
-
2,7-HQA stock solution (1 mM in DMSO or buffer)
-
FeCl₃ stock solution (10 mM in deionized water)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Determine Optimal Wavelengths:
-
In a well, mix 2 µL of 2,7-HQA stock with 198 µL of buffer to get a 10 µM final concentration.
-
Scan for the excitation maximum (e.g., 280-380 nm) while monitoring at an estimated emission wavelength (e.g., 450 nm).
-
Using the determined excitation maximum, scan for the emission maximum (e.g., 400-600 nm).
-
-
pH Optimization:
-
Prepare a series of buffers across a pH range (e.g., pH 4 to 10).
-
In separate wells, incubate 10 µM 2,7-HQA in each buffer, both with and without a fixed concentration of Fe³⁺ (e.g., 50 µM).
-
Measure fluorescence and identify the pH that provides the largest signal change between the unbound and bound states.
-
Rationale: pH affects both the protonation state of the 2,7-HQA molecule and the speciation of the metal ion, critically impacting the binding interaction.
-
-
Fe³⁺ Titration Experiment:
-
Prepare a serial dilution of the FeCl₃ stock solution.
-
In a 96-well plate, add a constant amount of 2,7-HQA (e.g., 10 µM final concentration) to each well.
-
Add increasing concentrations of Fe³⁺ to the wells. Include a "no ion" control.
-
Bring the final volume of each well to 200 µL with the optimized buffer.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence intensity (F) at the optimal Ex/Em wavelengths. Let F₀ be the intensity of the probe without any ion.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F) or the ratio F₀/F against the concentration of Fe³⁺.
-
For quenching, the data can often be modeled with the Stern-Volmer equation at low concentrations: F₀/F = 1 + Ksv[Q], where [Q] is the quencher (Fe³⁺) concentration and Ksv is the Stern-Volmer constant.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/m, where σ is the standard deviation of the blank (no ion) measurements and m is the slope of the linear portion of the calibration curve.[5]
-
Table 1: Example Titration Data for Fe³⁺ Quenching Assay
| [Fe³⁺] (µM) | Fluorescence (a.u.) | Std. Dev. | F₀/F |
| 0 (Blank) | 9850 | 120 | 1.00 |
| 5 | 8230 | 95 | 1.20 |
| 10 | 6995 | 88 | 1.41 |
| 20 | 5120 | 75 | 1.92 |
| 40 | 3250 | 60 | 3.03 |
| 80 | 1870 | 45 | 5.27 |
Section 3: Application II - Enzyme Activity Assays
Creating a fluorogenic enzyme substrate is a powerful application of the 2,7-HQA scaffold. The core concept is to attach a substrate moiety (e.g., a peptide for a protease, a phosphate group for a phosphatase) to the 2,7-HQA molecule in a way that alters its fluorescence. Enzymatic cleavage of this moiety restores the original fluorescence of 2,7-HQA, resulting in a signal that is directly proportional to enzyme activity.
Principle: Designing a Fluorogenic Substrate
The strategy involves synthesizing a 2,7-HQA derivative where the fluorescence is initially low (quenched state). An enzyme-cleavable group is conjugated to the molecule. When the enzyme acts on the substrate, the cleavable group is released, leading to an increase in fluorescence (unquenched state). This "turn-on" mechanism is ideal for sensitive activity assays.
Protocol: Measuring Protease Activity with a 2,7-HQA-Peptide Substrate
This protocol assumes the synthesis of a probe where a specific peptide sequence recognized by a target protease is amide-linked to the 2,7-HQA carboxyl group.
Materials:
-
2,7-HQA-peptide substrate stock solution (1 mM in DMSO)
-
Purified protease stock solution of known concentration
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Protease inhibitor (for negative control)
-
96-well black microplates
-
Fluorescence microplate reader with kinetic reading capability
Procedure:
-
Enzyme Titration:
-
First, determine an appropriate enzyme concentration. Prepare serial dilutions of the protease in assay buffer.
-
Add a fixed, saturating concentration of the 2,7-HQA-peptide substrate (e.g., 10-20 µM) to each well.
-
Initiate the reaction by adding the different enzyme concentrations.
-
Measure the rate of fluorescence increase over time (dF/dt). Plot this rate against enzyme concentration to find a concentration that gives a robust and linear signal within a reasonable timeframe (e.g., 30-60 minutes).
-
-
Substrate Kinetics (Michaelis-Menten):
-
Prepare serial dilutions of the 2,7-HQA-peptide substrate in assay buffer.
-
In each well, add the optimized concentration of protease.
-
Initiate the reactions by adding the different substrate concentrations.
-
Record the fluorescence increase over time in kinetic mode.
-
-
Controls:
-
Negative Control: A reaction mix containing the substrate but no enzyme.
-
Inhibition Control: A reaction mix with substrate, enzyme, and a known inhibitor of the protease to confirm signal specificity.
-
Vehicle Control: A reaction mix containing the highest concentration of DMSO used in the experiment to check for solvent effects.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear phase of the kinetic curve (fluorescence vs. time). A standard curve of free 2,7-HQA can be used to convert fluorescence units to product concentration (moles/L).
-
Plot the initial velocity (V₀) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine the kinetic parameters Km and Vmax.
-
Section 4: Assay Validation and Best Practices
A well-developed assay is not complete until it is validated. Validation ensures the results are accurate, precise, and reproducible.
-
Specificity & Selectivity: The assay should produce a signal primarily for the analyte of interest. For the metal ion assay, this means testing against a panel of other biologically relevant cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺) to ensure they do not interfere.[2][5] For the enzyme assay, it involves testing against other proteases to ensure the substrate is specific.
-
Linearity & Range: This defines the concentration range over which the assay response is directly proportional to the analyte concentration.
-
Precision & Accuracy: Precision refers to the reproducibility of the results (inter- and intra-assay variance), while accuracy is the closeness of the measured value to the true value.
-
Z'-Factor: For high-throughput screening (HTS) applications, the Z'-factor is a critical metric of assay quality. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|. A Z'-factor > 0.5 is considered an excellent assay.
Table 2: Summary of Key Assay Validation Parameters
| Parameter | Definition | How to Measure | Acceptance Criteria |
| Specificity | Ability to assess unequivocally the analyte in the presence of other components. | Test against a panel of potentially interfering substances. | Signal from interferents should be <10% of the target analyte signal. |
| Linearity | Proportionality of the signal to the analyte concentration. | Analyze samples with known concentrations and perform linear regression. | R² ≥ 0.99 |
| LOD | Lowest analyte concentration that can be reliably detected. | 3 * (Std. Dev. of Blank) / (Slope of calibration curve) | Varies by application. |
| Precision | Agreement between a series of measurements. | Calculate Coefficient of Variation (%CV) from replicate wells. | Intra-assay CV < 10%; Inter-assay CV < 15% |
| Z'-Factor | Statistical measure of assay quality for HTS. | Use positive and negative controls from a test plate. | Z' > 0.5 |
Conclusion
This compound is a powerful and adaptable scaffold for the development of sophisticated biological assays. By leveraging its inherent fluorescence and the synthetic accessibility of its carboxylic acid group, researchers can design sensitive "turn-on" or "turn-off" probes for a wide range of analytes, from metal ions to complex enzyme activities. The key to success lies not just in the synthesis of a novel probe, but in the rigorous optimization and validation of the resulting assay. By following the principles and protocols outlined in this guide, scientists can build reliable and robust tools to advance discovery in both basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid|CAS 88371-24-8 [benchchem.com]
- 4. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 5. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 2-Hydroxyquinoline-7-carboxylic Acid in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its inherent structural features, including a planar aromatic system capable of diverse intermolecular interactions and multiple sites for chemical modification, have rendered it a "privileged scaffold." This term denotes a molecular framework that can serve as a basis for designing ligands for a variety of biological targets.[1] Indeed, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The 2-hydroxyquinoline-7-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-7-carboxylic acid) moiety is a particularly intriguing starting point for drug design due to its unique combination of functional groups that can be strategically manipulated to optimize drug-like properties.
Physicochemical Properties of the this compound Scaffold
A thorough understanding of the physicochemical properties of a scaffold is paramount for successful drug design. The this compound core possesses a unique blend of characteristics that influence its behavior in biological systems.
| Property | Value/Characteristic | Significance in Drug Design |
| Molecular Formula | C10H7NO3 | Provides the basic atomic composition. |
| Molecular Weight | 189.17 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Tautomerism | Exists in equilibrium between the 2-hydroxyquinoline and 2-quinolone forms. | This equilibrium can influence hydrogen bonding patterns and interactions with biological targets. |
| Hydrogen Bond Donors | 2 (hydroxyl/amide N-H and carboxylic acid O-H) | Enables strong interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, pyridine nitrogen, and carboxylic acid carbonyl) | Provides multiple points for hydrogen bonding. |
| Acidity/Basicity | The carboxylic acid is acidic, while the pyridine nitrogen is weakly basic. | Influences solubility, ionization state at physiological pH, and potential for salt formation. |
| Solubility | Generally soluble in polar organic solvents. | Can be modulated through derivatization to enhance aqueous solubility for improved pharmacokinetics. |
Application in Drug Design: A Focus on Anticancer Therapeutics
The this compound scaffold is a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 2-hydroxyquinoline moiety can serve a similar function, with the hydroxyl/oxo group and the ring nitrogen acting as key hydrogen bond donors and acceptors.
Rationale for Kinase Inhibition
Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The design of small molecule kinase inhibitors often involves a "hinge-binding" motif, where a heterocyclic scaffold forms hydrogen bonds with the backbone of the kinase hinge region. The 2-hydroxyquinoline core is well-suited for this role. The remainder of the molecule can then be elaborated to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.
Experimental Protocols
The following protocols provide a framework for the synthesis of a key intermediate and a representative biological assay to evaluate the potential of this compound derivatives as anticancer agents.
Protocol 1: Synthesis of Ethyl 7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
This protocol describes the synthesis of a key intermediate that can be further elaborated into a variety of derivatives. This specific compound has been investigated for its potential in developing anti-breast cancer agents.[3]
Materials:
-
Ethyl 2-cyano-3-(3-hydroxyphenyl)acrylate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
To a solution of ethyl 2-cyano-3-(3-hydroxyphenyl)acrylate (1 mmol) in absolute ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield ethyl 7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Piperidine: Acts as a base to catalyze the intramolecular cyclization reaction.
-
Ethanol: Serves as a suitable solvent for the reactants and facilitates the reaction under reflux conditions.
-
Acidification: Protonates the phenoxide intermediate, leading to the precipitation of the final product.
Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical Example: Targeting a Receptor Tyrosine Kinase)
This protocol outlines a general method for assessing the inhibitory activity of newly synthesized this compound derivatives against a representative receptor tyrosine kinase (RTK), a common target in cancer therapy.
Materials:
-
Recombinant human RTK (e.g., EGFR, VEGFR2)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Synthesized this compound derivatives (test compounds)
-
Staurosporine (positive control inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a dilution series of the compounds in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound dilution or control (DMSO for negative control, staurosporine for positive control)
-
Poly(Glu, Tyr) substrate
-
Recombinant RTK enzyme
-
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Self-Validating System:
-
Positive Control (Staurosporine): A known, potent kinase inhibitor ensures that the assay is working correctly and provides a benchmark for the potency of the test compounds.
-
Negative Control (DMSO): The vehicle for the test compounds, this control establishes the baseline 100% enzyme activity.
-
Z'-factor Calculation: For high-throughput screening, calculating the Z'-factor using the positive and negative controls provides a statistical measure of the assay's quality and suitability for screening.
Visualizations
Synthetic Workflow for a 7-Hydroxy-2-oxo-quinoline Derivative
Caption: Synthetic scheme for a key 7-hydroxy-2-oxo-quinoline intermediate.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The this compound scaffold is a versatile and promising starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. Its favorable physicochemical properties and multiple points for chemical modification allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The protocols outlined in this application note provide a practical foundation for researchers to explore the potential of this valuable chemical entity in their drug discovery programs. Further investigation into the structure-activity relationships of derivatives of this scaffold is warranted and holds the potential to yield new and effective medicines.
References
Knorr Synthesis of 2-Hydroxyquinolines: A Detailed Protocol for Researchers
Introduction: The Enduring Relevance of the Knorr Synthesis
First described in 1886 by Ludwig Knorr, the Knorr quinoline synthesis remains a cornerstone reaction in heterocyclic chemistry for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones).[1] This robust and versatile acid-catalyzed intramolecular cyclization of β-ketoanilides provides a direct and efficient route to a scaffold of immense pharmacological importance.[2] Quinoline derivatives are integral to a wide array of therapeutic agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, making the Knorr synthesis a vital tool for drug discovery and development professionals.
This application note provides an in-depth guide to the Knorr synthesis, elucidating the mechanistic intricacies, offering a field-proven experimental protocol, and discussing the critical parameters that govern its success.
Mechanistic Insights: A Step-by-Step Analysis
The Knorr synthesis is fundamentally an electrophilic aromatic substitution reaction that proceeds through the dehydration of a β-ketoanilide substrate.[1] The choice of a strong acid catalyst is paramount, with polyphosphoric acid (PPA) and concentrated sulfuric acid being the most commonly employed. PPA is particularly effective as it serves not only as a potent proton source but also as an excellent dehydrating agent and a solvent for the reaction.[2][3][4]
The currently accepted mechanism, supported by spectroscopic and theoretical studies, involves the formation of a highly reactive dicationic superelectrophile.[1][5] This intermediate ensures the regioselective formation of the 2-hydroxyquinoline over the isomeric 4-hydroxyquinoline, which can be a competing product under different conditions (Conrad-Limpach synthesis).[1][6]
The key mechanistic steps are as follows:
-
Protonation: The strong acid catalyst protonates both the amide and ketone carbonyl groups of the β-ketoanilide, leading to the formation of a dicationic intermediate. This dual protonation increases the electrophilicity of the ketone carbon.
-
Intramolecular Electrophilic Aromatic Substitution: The activated ketone is then attacked by the electron-rich aniline ring in an intramolecular electrophilic aromatic substitution. This is the key ring-closing step.
-
Dehydration: The resulting intermediate undergoes dehydration, driven by the hygroscopic nature of the acid catalyst (especially PPA), to form a stable aromatic quinoline ring system.[2][3][4]
-
Tautomerization: The final product, 2-hydroxyquinoline, exists in equilibrium with its more stable keto tautomer, 2-quinolone.
Diagram of the Knorr Synthesis Mechanism:
Caption: Mechanism of the Knorr Synthesis of 2-Hydroxyquinolines.
Experimental Protocol: A Self-Validating System
This protocol details a reliable and high-yielding, solvent-free procedure for the synthesis of 4-substituted 2-quinolones using polyphosphoric acid.
Materials and Reagents:
-
β-ketoanilide (substrate)
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ice
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired β-ketoanilide (1.0 eq).
-
Carefully add polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate). Causality: PPA's high viscosity necessitates thorough mixing to ensure a homogenous reaction. It acts as the catalyst, solvent, and dehydrating agent.[2][3][4] An excess is used to ensure the reaction goes to completion.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to 80-100°C with vigorous stirring. The mixture should become homogenous. Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization. Vigorous stirring is crucial for efficient heat and mass transfer in the viscous PPA.
-
Maintain the temperature for 1.5 to 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice and water with stirring. Causality: This step is critical for quenching the reaction. The addition of water hydrolyzes the PPA in a highly exothermic reaction, and the ice helps to dissipate the heat safely.[2] This process also precipitates the organic product, which is typically insoluble in water.
-
The precipitated solid is then collected by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual PPA.
-
Further wash the solid with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid). Causality: Recrystallization is an effective method for purifying solid organic compounds by removing impurities that are more soluble in the chosen solvent.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the Knorr synthesis of 2-hydroxyquinolines.
Quantitative Data: Substrate Scope and Yields
The Knorr synthesis is applicable to a wide range of β-ketoanilides, with yields generally being good to excellent. The electronic nature of the substituents on the aniline ring can influence the reaction rate and yield.
| Substrate (β-ketoanilide) | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetoacetanilide | H₂SO₄ | 100 | 1 | ~90 | [7] |
| Ethyl 4-(4-bromophenylamino)-4-oxobutanoate | PPA | 80 | 2 | 85 | [8] |
| N-(4-methoxyphenyl)-3-oxobutanamide | PPA | 90 | 1.5 | 92 | [9] |
| N-phenyl-3-oxobutanamide (from aniline and ethyl acetoacetate) | Microwave | 140 | 0.25 | 88 | [9] |
| N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | H₂SO₄ | 100 | 2 | 78 | [10] |
Applications in Drug Development
The 2-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: The quinoline ring system is a key component of several tyrosine kinase inhibitors used in cancer therapy.
-
Antimicrobial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs.
-
Anti-inflammatory and Antidiabetic Properties: Certain 2-hydroxyquinoline derivatives have shown potential as anti-inflammatory agents and as inhibitors of α-glucosidase and α-amylase for the management of diabetes.[4]
The Knorr synthesis provides a reliable and scalable method for the synthesis of these important molecules and their analogues, facilitating the exploration of their therapeutic potential.
Conclusion
The Knorr synthesis of 2-hydroxyquinolines is a time-tested and highly effective method for the preparation of this important class of heterocyclic compounds. A thorough understanding of the reaction mechanism, particularly the role of the acid catalyst, and adherence to a carefully designed experimental protocol are key to achieving high yields of the desired products. The versatility and reliability of the Knorr synthesis ensure its continued importance in both academic research and the pharmaceutical industry for the foreseeable future.
References
- 1. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. ccsenet.org [ccsenet.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: Rapid and Efficient Synthesis of 2-Hydroxyquinoline-7-carboxylic Acid via Microwave-Assisted Organic Synthesis
Introduction: The Significance of 2-Hydroxyquinoline-7-carboxylic Acid and the Advent of Microwave Synthesis
This compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. These compounds exhibit a broad spectrum of biological activities and serve as essential intermediates in the synthesis of more complex bioactive molecules. The quinoline scaffold is a cornerstone in the development of pharmaceuticals, and the ability to functionalize it with hydroxyl and carboxylic acid groups opens avenues for creating novel drug candidates and functional materials.
Traditionally, the synthesis of quinoline derivatives has relied on classical methods that often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents.[1][2][3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning with the principles of green chemistry.[4][5][6] This technique leverages the ability of microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to dramatic accelerations in reaction rates, increased product yields, and enhanced purity.[7][8] MAOS often allows for reactions to be performed under solvent-free conditions or with significantly reduced solvent volumes, further bolstering its environmental credentials.[4][5] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound, offering a more efficient and sustainable alternative to conventional methods.
Reaction Mechanism: A Microwave-Promoted Doebner-von Miller Approach
The synthesis of the quinoline ring system can be effectively achieved through the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2][3] In this proposed microwave-assisted protocol, we adapt this classical reaction for the synthesis of this compound. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline product.
The key advantages of employing microwave irradiation in this synthesis are the significant reduction in reaction time from hours to minutes and the potential for higher yields due to minimized side product formation.[7][8] The rapid and uniform heating provided by microwaves ensures that the reaction mixture quickly reaches the optimal temperature for all steps of the cascade reaction to proceed efficiently.[7]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the microwave-assisted synthesis of this compound, from reactant preparation to purification and characterization.
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a dedicated microwave synthesis system equipped with temperature and pressure sensors.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Aminobenzoic acid | ReagentPlus®, 99% | Sigma-Aldrich | 99-05-8 |
| Malic acid | ≥99.5% | Sigma-Aldrich | 6915-15-7 |
| Sulfuric acid (95-98%) | ACS Reagent | Fisher Scientific | 7664-93-9 |
| Sodium hydroxide | ACS Reagent | VWR | 1310-73-2 |
| Ethanol (200 proof) | Anhydrous, USP | Decon Labs | 64-17-5 |
| Deionized water | - | In-house | 7732-18-5 |
| Microwave reaction vials (10 mL) | - | CEM Corporation | - |
| Magnetic stir bars | - | VWR | - |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-aminobenzoic acid (1.37 g, 10 mmol) and malic acid (1.34 g, 10 mmol).
-
Acid Catalyst Addition: Carefully add concentrated sulfuric acid (3 mL) to the reaction vial. Caution: This should be done in a fume hood as the addition is exothermic.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring under the following conditions:
-
Temperature: 150 °C (Ramp time: 2 minutes)
-
Hold Time: 10 minutes
-
Pressure: Maximum of 20 bar
-
Power: 300 W (dynamic power control)
-
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Pour the reaction mixture slowly into a beaker containing ice water (50 mL).
-
Neutralize the acidic solution by the slow addition of a 10 M sodium hydroxide solution until a pH of approximately 7 is reached. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization.[9]
-
Dissolve the solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Process Optimization and Troubleshooting
| Parameter | Effect on Reaction | Troubleshooting Tips |
| Temperature | Higher temperatures generally lead to faster reaction rates, but can also promote side product formation. | If the yield is low, consider increasing the temperature in 10 °C increments. If charring or decomposition is observed, reduce the temperature. |
| Reaction Time | Insufficient time will result in incomplete conversion. Excessive time may lead to degradation of the product. | Monitor the reaction progress by thin-layer chromatography (TLC) if possible. Optimize the hold time to achieve maximum conversion with minimal byproduct formation. |
| Catalyst Amount | The concentration of sulfuric acid is crucial for the cyclization and dehydration steps. | If the reaction is sluggish, a slight increase in the amount of sulfuric acid may be beneficial. However, an excess can lead to sulfonation of the aromatic ring. |
| Solvent | This protocol is designed to be solvent-free, which is a key advantage of this microwave-assisted method.[4] | If solubility issues arise with different substrates, a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be explored. |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals for aromatic protons and the hydroxyl and carboxylic acid protons.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the quinoline ring carbons and the carboxyl carbon.
-
FT-IR (KBr): Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid and quinolone), and C=C/C=N (aromatic ring) stretching vibrations.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of C₁₀H₇NO₃ (m/z = 189.17).
Conclusion
This application note details a rapid, efficient, and environmentally conscious method for the synthesis of this compound utilizing microwave-assisted organic synthesis.[4][5][6] By leveraging the advantages of microwave heating, this protocol significantly reduces reaction times and offers a high-yielding pathway to this valuable chemical intermediate.[7][8] The presented methodology is expected to be a valuable tool for researchers in drug discovery and materials science, enabling faster access to novel quinoline-based compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. Microwave assisted organic synthesis | PPTX [slideshare.net]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Hydroxyquinoline-7-carboxylic Acid in the Development of Anticancer Agents
Abstract: The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, particularly in oncology. Its derivatives have demonstrated a wide array of anticancer activities, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and interference with DNA replication processes like topoisomerase inhibition.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating 2-hydroxyquinoline-7-carboxylic acid, a specific derivative with potential for development as a novel anticancer agent. We will cover its proposed mechanisms of action, protocols for its synthesis and characterization, and robust methodologies for evaluating its cytotoxic and apoptotic effects in cancer cell lines. The insights and protocols herein are designed to provide a comprehensive framework for drug development professionals to explore the therapeutic potential of this compound class.
Introduction to the Quinoline Scaffold in Oncology
Quinoline and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from antimalarial to antimicrobial agents.[3] In cancer therapy, their planar aromatic structure allows them to function as DNA intercalating agents, disrupting replication and transcription.[4] Furthermore, strategic substitutions on the quinoline ring have yielded potent inhibitors of critical signaling pathways that drive tumor growth and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[2] Compounds like 8-hydroxyquinoline-7-carboxylic acid have been noted as important pharmacophores.[4] This guide focuses on the this compound isomer, providing the necessary tools to systematically evaluate its potential as a lead compound in cancer drug discovery.
Synthesis and Characterization
The successful evaluation of any compound begins with its reliable synthesis and rigorous characterization. While numerous methods exist for quinoline synthesis, the following protocol outlines a general and adaptable approach for preparing hydroxyquinoline carboxylic acids.
Protocol 1: Representative Synthesis of a Hydroxyquinoline Carboxylic Acid Derivative
This protocol is a conceptual adaptation based on established methods for similar structures, such as the Pfitzinger reaction or oxidation of precursor molecules.[5][6]
Objective: To synthesize a hydroxyquinoline carboxylic acid scaffold.
Materials:
-
Appropriately substituted isatin or aniline precursor
-
Pyruvic acid or a similar dicarbonyl compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl) or acetic acid
-
Ethanol, Dioxane, and other relevant solvents
-
Reflux condenser, round-bottom flasks, heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chosen isatin precursor (e.g., a substituted isatin to yield the desired 7-carboxylic acid functionality) in an aqueous solution of KOH.[7]
-
Condensation: Add pyruvic acid to the mixture. Fit the flask with a reflux condenser and heat the reaction at reflux for several hours (typically 4-24 hours), monitoring progress via TLC.[6][7]
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. If necessary, filter to remove any solids. Carefully acidify the filtrate with a mineral acid like HCl to a pH of approximately 2-4.[6] This step protonates the carboxylate and phenoxide groups, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove residual salts and acid.
-
Purification: Dry the crude product. If required, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.[8]
-
Characterization: Confirm the structure and purity of the final compound, this compound, using standard spectroscopic techniques.[9][10]
-
¹H and ¹³C NMR: To elucidate the proton and carbon framework.
-
FT-IR: To identify key functional groups (e.g., O-H stretch of the carboxylic acid and hydroxyl group, C=O stretch of the quinolone and carboxylic acid).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Postulated Mechanisms of Anticancer Action
Quinoline derivatives exert their anticancer effects through a variety of mechanisms.[1] The presence of a hydroxyl group and a carboxylic acid on the this compound scaffold suggests several potential modes of action, including enzyme inhibition and the induction of programmed cell death (apoptosis).[3][4]
-
Enzyme Inhibition: Many quinoline-based drugs target topoisomerase enzymes, which are critical for managing DNA topology during replication.[4] By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks and cell death. Additionally, the quinoline scaffold is common in kinase inhibitors, which block signaling pathways essential for cell proliferation and survival.[2]
-
Induction of Apoptosis: A desired outcome for any anticancer agent is the selective induction of apoptosis in tumor cells. Quinoline derivatives can trigger apoptosis through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, or by halting the cell cycle at critical checkpoints.[1][3]
Below is a conceptual diagram of how a quinoline derivative might inhibit a kinase signaling pathway, a common mechanism for this class of compounds.
Caption: Hypothesized inhibition of a growth factor signaling pathway.
Protocols for In Vitro Anticancer Evaluation
A systematic in vitro evaluation is the first step in determining the anticancer potential of a new compound.[11] The following protocols describe standard assays to measure cytotoxicity and assess the mechanism of cell death.[12][13]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][14]
Principle: Viable cells with active mitochondrial reductase enzymes can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Standard workflow for the MTT cytotoxicity assay.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound (test compound), dissolved in DMSO to create a stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01M HCl in 10% SDS solution)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] Remove the old medium and add 100 µL of the medium containing the compound dilutions.
-
Self-Validation: Include wells for vehicle control (medium with DMSO), untreated control (medium only), and a positive control.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
Plot the % viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Data Presentation: Cytotoxicity of Quinoline Derivatives
The following table presents representative IC₅₀ values for various quinoline derivatives against common cancer cell lines, illustrating the expected format for reporting results.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | N/A (82.9% growth reduction) | Not Specified | [15] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | 48 | [14] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | Not Specified | [14] |
| 8-Hydroxyquinoline Derivative 5 | A549 (Lung) | 1.88 | Not Specified | [16] |
| 8-Hydroxyquinoline Derivative 6 | A549 (Lung) | 0.82 | Not Specified | [16] |
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
6-well plates
-
Cancer cells and complete medium
-
Test compound (this compound)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency. Allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). This is crucial as apoptotic cells may detach.
-
Washing: Centrifuge the collected cells and wash them twice with cold PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Analysis: The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)
Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.
Conclusion
The protocols and notes provided in this guide offer a foundational framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity and mechanism of cell death, researchers can effectively determine its therapeutic promise. Positive results from these in vitro assays would justify further investigation, including target deconvolution studies, structure-activity relationship (SAR) analysis to optimize potency and selectivity, and eventual progression to in vivo animal models.[11] The rich history and diverse mechanisms of the quinoline scaffold suggest that this compound class remains a fertile ground for the discovery of next-generation cancer therapies.[1]
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. ijmphs.com [ijmphs.com]
- 5. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 6. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
Application Notes and Protocols: 2-Hydroxyquinoline-7-carboxylic Acid in Advanced Materials and OLEDs
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
The quinoline scaffold is a cornerstone in the development of functional materials, renowned for its applications in pharmaceuticals, catalysis, and optoelectronics. Within this family, hydroxyquinoline derivatives have distinguished themselves, most notably through the celebrated use of 8-hydroxyquinoline in Tris(8-hydroxyquinolinato)aluminum (Alq3), a foundational material in Organic Light-Emitting Diodes (OLEDs).
This technical guide focuses on a less-explored yet highly promising isomer: 2-Hydroxyquinoline-7-carboxylic acid . This molecule presents a unique combination of functional groups: a rigid, aromatic quinoline core, a nucleophilic hydroxyl group (which exists in a tautomeric equilibrium with its keto form, 2-quinolone), and a carboxylic acid group amenable to a wide array of chemical transformations.[1][2] While direct applications in high-performance materials are still emerging, its structure provides a compelling blueprint for innovation.
These notes will provide researchers with a comprehensive overview of the potential applications of this compound. We will move beyond mere description to provide detailed, field-proven protocols adapted from related systems, enabling scientists to explore its utility as a novel ligand for luminescent metal complexes, a monomer for high-performance polymers, and a key intermediate for custom-designed OLED emitters.
PART 1: Application in Materials Science - Coordination Chemistry and Polymer Synthesis
The true potential of this compound in material science lies in its bifunctionality. The hydroxyl and carboxylic acid groups serve as powerful anchor points for building larger, functional architectures.
As a Ligand for Novel Metal Complexes and Coordination Polymers
The ability of hydroxyquinolines to chelate metal ions is well-established.[3][4] While the 2-hydroxy and 7-carboxy geometry does not lend itself to the classic bidentate chelation seen in Alq3, it opens avenues for forming complexes with unique coordination modes, such as monodentate, bridging, or tridentate (if the ring nitrogen participates).[3] This can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting photophysical, catalytic, or sensing properties.
This protocol describes a hydrothermal synthesis, a common method for producing crystalline coordination polymers. The goal is to react this compound with a zinc salt, using a secondary nitrogen-containing ligand to facilitate the formation of a stable, extended network.
Rationale: Zinc(II) is often chosen for its d¹⁰ electronic configuration, which prevents quenching of ligand-based luminescence, making it ideal for creating new photoluminescent materials.[5][6] Hydrothermal conditions provide the necessary energy to overcome kinetic barriers, promoting the growth of high-quality crystals.
Materials:
-
This compound (CAS 320349-89-1)[7]
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-Bipyridine
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
20 mL Scintillation vial (or Teflon-lined autoclave)
Procedure:
-
In a 20 mL glass scintillation vial, combine this compound (0.05 mmol, 9.5 mg), Zinc(II) nitrate hexahydrate (0.05 mmol, 14.9 mg), and 4,4'-Bipyridine (0.05 mmol, 7.8 mg).
-
Add 5 mL of a 1:1 (v/v) mixture of DMF and deionized water.
-
Cap the vial tightly. Caution: Ensure the vial is not filled more than halfway to allow for pressure buildup. For higher temperatures (>150°C), a Teflon-lined stainless steel autoclave is mandatory.
-
Place the vial in a programmable laboratory oven.
-
Heat the mixture to 120°C over 2 hours.
-
Hold the temperature at 120°C for 48 hours.
-
Slowly cool the oven to room temperature over 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals thoroughly with fresh DMF (2 x 3 mL) and then water (2 x 3 mL) to remove unreacted starting materials.
-
Dry the crystals in air.
Characterization: The resulting crystalline material should be analyzed by single-crystal X-ray diffraction to determine its structure, thermogravimetric analysis (TGA) to assess thermal stability, and photoluminescence spectroscopy to investigate its emissive properties.
Caption: Hydrothermal synthesis workflow for a coordination polymer.
PART 2: Application in Organic Light-Emitting Diodes (OLEDs)
While not a direct analog of 8-hydroxyquinoline, this compound is a strategic precursor for novel OLED materials. The carboxylic acid group is a versatile chemical handle for attaching other functional moieties, such as hole-transporting (e.g., carbazole, triphenylamine) or electron-transporting units, to create multifunctional host or emissive materials.
Synthetic Modification for OLED Emitter Development
The following protocol details a two-step synthesis to convert this compound into a more soluble and functional derivative suitable for incorporation into an OLED device. The first step is a Fischer esterification to protect the carboxylic acid and improve solubility. The second is a Suzuki cross-coupling reaction to attach a carbazole moiety, a well-known hole-transporting group.[6]
Rationale: Esterification prevents the acidic proton from interfering in subsequent reactions and improves solubility in organic solvents used for device fabrication. The Suzuki coupling is a robust and high-yielding reaction for forming C-C bonds, allowing for the modular assembly of complex organic molecules.[8] The resulting molecule combines the quinoline core with the excellent hole-transporting properties of carbazole, creating a potential host or emissive material.
Step A: Fischer Esterification
-
Suspend this compound (1.0 g, 5.29 mmol) in methanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Heat the mixture to reflux and stir for 24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester product.
Step B: Suzuki Cross-Coupling (Requires prior bromination of the quinoline core, not detailed here) Assuming a brominated version of the ester from Step A is available (e.g., at the 4-position):
-
To an oven-dried Schlenk flask, add the brominated quinoline methyl ester (1.0 equiv), 9-phenyl-9H-carbazole-3-boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous toluene (15 mL) and 1,4-dioxane (5 mL) via syringe.
-
Spurge the solution with argon for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) as the catalyst.
-
Heat the reaction mixture to 90°C and stir under argon for 48 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Wash the organic phase with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product via column chromatography on silica gel to obtain the final carbazole-functionalized quinoline derivative.
Caption: Synthetic pathway for a novel OLED material.
OLED Device Fabrication and Characterization
Once a novel material based on this compound is synthesized, it can be tested in an OLED. The following is a standard protocol for fabricating a multilayer OLED using thermal evaporation, a technique that allows for the deposition of highly uniform thin films in a high-vacuum environment.[9]
Device Structure (Hypothetical): ITO / NPB (40 nm) / Host:Dopant (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Indium Tin Oxide (Anode)
-
NPB: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (Hole Transport Layer - HTL)[10][11]
-
Host:Dopant: A host material (e.g., CBP) doped with the newly synthesized quinoline derivative (Emissive Layer - EML)
-
TPBi: 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (Electron Transport Layer - ETL)
-
LiF: Lithium Fluoride (Electron Injection Layer - EIL)
-
Al: Aluminum (Cathode)
-
Substrate Cleaning: Begin with pre-patterned ITO-coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and finally isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and immediately transfer them to a UV-Ozone cleaner for 15 minutes to increase the ITO work function.
-
Vacuum Chamber Loading: Load the cleaned ITO substrates into a substrate holder and place it in a high-vacuum thermal evaporation chamber. Load the organic materials (NPB, Host, Dopant, TPBi) and inorganic materials (LiF, Al) into separate crucibles within the chamber.
-
Pump Down: Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
-
Layer Deposition:
-
Deposit the 40 nm HTL of NPB at a rate of ~1-2 Å/s.
-
Co-evaporate the EML by depositing the host material at a rate of ~1 Å/s while simultaneously depositing the quinoline dopant at a much lower rate to achieve the desired doping concentration (e.g., 5-10 wt%).
-
Deposit the 30 nm ETL of TPBi at a rate of ~1-2 Å/s.
-
Deposit the 1 nm EIL of LiF at a low rate of ~0.1-0.2 Å/s.
-
Deposit the 100 nm Al cathode at a higher rate of ~5-10 Å/s.
-
Use a quartz crystal microbalance to monitor the thickness and deposition rate of each layer in real-time.
-
-
Encapsulation: After deposition, transfer the device to a nitrogen-filled glovebox without exposure to air or moisture. Encapsulate the device using a glass lid and UV-cured epoxy resin to prevent degradation.
-
Characterization: Test the completed device using a source measure unit and a calibrated spectrometer to obtain current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the device efficiencies (current efficiency, power efficiency, and external quantum efficiency).[9]
Caption: Schematic of a multilayer OLED device structure.
Quantitative Data Summary
While specific data for this compound is not yet prevalent, the following table summarizes typical performance metrics for OLEDs utilizing well-known hydroxyquinoline-based metal complexes to provide a benchmark for researchers.
| Compound/Device Structure | Emission Color | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Max. EQE (%) | Reference |
| Alq3 (standard green OLED) | Green | >10,000 | ~4-5 | ~1-2 | [10] |
| Zn(II) Complex (doped in PVK) | Green | N/A | N/A | N/A | [5] |
| Dy-incorporated Alq3 | Green | ~5,000 | N/A | N/A | [11] |
| Mg Complex of 5-chloro-8-hydroxyquinoline | Green | 425 | N/A | N/A | [4] |
| Europium Complex (Solution-Processed) | Red | 700 | N/A | N/A | [12] |
N/A: Data not available in the cited reference.
Conclusion and Future Outlook
This compound stands as a molecule of significant untapped potential. Its unique electronic and structural features, coupled with versatile functional groups, make it an exciting platform for discovery in material science and organic electronics. The protocols and conceptual frameworks provided in this guide are intended to serve as a launchpad for researchers to synthesize a new generation of functional materials. By leveraging established synthetic methodologies and device engineering principles, the scientific community can explore the full potential of this promising building block, paving the way for novel coordination polymers, advanced host and emitter materials, and more efficient and durable OLED technologies.
References
- 1. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 320349-89-1 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fabrication of highly efficient organic light-emitting diode based on dysprosium-incorporated tris-(8-hydroxyquinoline)aluminum | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 2-Hydroxyquinoline-7-carboxylic Acid in Aqueous Solutions
Prepared by: Senior Application Scientist, Advanced Research Division
Welcome to the technical support center for 2-Hydroxyquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Understanding the Core Problem
Q1: Why is this compound so difficult to dissolve in neutral aqueous solutions like water or PBS (pH 7.4)?
A1: The challenge lies in the molecule's amphoteric nature and its large hydrophobic core.
This compound possesses two key functional groups on a relatively nonpolar quinoline ring system: a weakly acidic hydroxyl group and a more strongly acidic carboxylic acid group. The nitrogen atom in the quinoline ring can act as a base. This combination of acidic and basic centers makes the molecule amphoteric , meaning it can react as either an acid or a base.
-
Hydrophobic Core: The quinoline ring structure is composed of carbon and hydrogen, making it inherently hydrophobic (water-repelling). This large nonpolar surface area is the primary reason for its low intrinsic solubility in water.[1]
-
Amphoteric Character: In a neutral solution (around pH 7), the carboxylic acid group may be partially deprotonated (-COO⁻) while the quinoline nitrogen is protonated, leading to the formation of a zwitterion. The molecule's overall charge is near neutral at its isoelectric point (pI) , the pH at which it has no net electrical charge. Molecules are typically least soluble at their pI.
Therefore, to dissolve this compound, we must shift the pH far away from its isoelectric point to ensure the molecule is in a fully charged, and thus more water-soluble, state.[2][3][4]
Caption: pH-dependent ionization states of an amphoteric molecule.
Section 2: Troubleshooting and Experimental Protocols
Q2: My compound is insoluble in my neutral buffer. What is the most reliable method to dissolve it?
A2: The most effective strategy is to prepare a concentrated stock solution by adjusting the pH before diluting it into your final buffer. The choice of making the solution acidic or basic depends on the stability of your compound and the requirements of your downstream application. For carboxylic acids, using a base is the most common and effective method.[5]
Protocol 1: Solubilization using a Basic Solution (Recommended)
This protocol leverages the acidic nature of the carboxylic acid group. By converting it to its highly soluble carboxylate salt, dissolution is readily achieved.
-
Rationale: Increasing the pH well above the pKa of the carboxylic acid group ensures complete deprotonation to the anionic carboxylate form (R-COO⁻). This charged species is significantly more polar and readily interacts with water molecules, leading to dissolution.[5][6]
-
Step-by-Step Methodology:
-
Weigh the desired amount of this compound powder into a sterile conical tube.
-
Add a small volume of high-purity water (e.g., start with 50-70% of your final desired stock volume). The powder will likely remain as a suspension.
-
While continuously vortexing or stirring, add 0.1 M or 1.0 M NaOH dropwise.
-
Observe the solution carefully. As the pH increases, the suspension will begin to clarify. Continue adding NaOH until the solution is completely clear.
-
Once dissolved, add the remaining volume of water to reach your target concentration.
-
(Optional but Recommended) If your experiment is sensitive to high pH, you can carefully back-titrate the stock solution using 0.1 M HCl to a pH closer to your final experimental pH, but do not go so low that the compound precipitates.
-
Sterile-filter the stock solution through a 0.22 µm filter if required for your application. Store appropriately.
-
Protocol 2: Solubilization using an Acidic Solution
This protocol leverages the basic nature of the quinoline nitrogen atom.
-
Rationale: Decreasing the pH well below the pKa of the quinoline nitrogen ensures it becomes protonated. The resulting cationic form is also more soluble in water than the neutral form.
-
Step-by-Step Methodology:
-
Follow steps 1 and 2 from the basic protocol.
-
While continuously vortexing or stirring, add 0.1 M or 1.0 M HCl dropwise.
-
Continue adding acid until the solution becomes completely clear.
-
Add the remaining water to reach the final volume.
-
Sterile-filter and store as needed.
-
Q3: I successfully made a stock solution, but it crashes out (precipitates) when I dilute it into my final pH 7.4 buffer. How can I fix this?
A3: This common issue occurs when the final concentration in the buffer exceeds the compound's solubility limit at that specific pH. The key is to ensure your stock solution is sufficiently concentrated so that the dilution factor is large enough to keep the final concentration below the solubility threshold.
Caption: Workflow for preparing a soluble working solution.
Troubleshooting Steps:
-
Increase Stock Concentration: Prepare an even more concentrated stock solution at a high or low pH. This allows for a greater dilution factor.
-
Dilute into Vigorously Stirring Buffer: When making the final dilution, add the stock solution dropwise into the final buffer while the buffer is being rapidly stirred or vortexed. This helps prevent localized areas of high concentration that can initiate precipitation.
-
Perform a Solubility Test: Before your main experiment, perform a small-scale test. Prepare several dilutions of your stock into the final buffer (e.g., 1:100, 1:500, 1:1000) to determine the highest concentration that remains soluble at the final pH.
Section 3: Frequently Asked Questions (FAQs)
Q4: What is the expected solubility-pH profile for this compound?
As an amphoteric compound, it is expected to have a "U-shaped" solubility profile, with minimum solubility at its isoelectric point (pI) and significantly higher solubility at both low and high pH values.[3]
Table 1: Illustrative Solubility-pH Profile (Note: These are hypothetical values for illustrative purposes based on the chemical properties of amphoteric molecules. Actual values must be determined experimentally.)
| pH | Expected Solubility | Predominant Species | Rationale |
| 2.0 | High | Cationic (Protonated N) | The molecule carries a positive charge. |
| 4.0 | Moderate | Cationic / Zwitterionic | Approaching the isoelectric point. |
| 6.0 | Very Low | Zwitterionic / Neutral | Near the isoelectric point (pI), minimal charge. |
| 8.0 | Moderate | Anionic (Deprotonated -COOH) | Moving away from the pI, negative charge increases. |
| 10.0 | High | Anionic | The molecule carries a strong negative charge. |
Q5: Can I use an organic co-solvent like DMSO to dissolve the compound first?
Yes, using a co-solvent like Dimethyl Sulfoxide (DMSO) is a very common and acceptable strategy, especially for creating high-concentration stocks for long-term storage.
-
Protocol: Dissolve the this compound directly in 100% DMSO to a high concentration (e.g., 10-50 mM). The compound is generally soluble in polar organic solvents.[7]
-
Critical Consideration: When you dilute this DMSO stock into your aqueous buffer, you must use a large dilution factor. High concentrations of DMSO can be toxic to cells, and the abrupt change in solvent polarity can cause the compound to precipitate if the final concentration is too high. A final DMSO concentration of <0.5% (v/v) is recommended for most cell-based assays.
Q6: What are the pKa values for this compound?
-
The carboxylic acid group attached to an aromatic ring typically has a pKa in the range of 3.5 - 4.5 .
-
The pKa associated with the protonation of the quinoline nitrogen in a hydroxyquinoline system can vary widely but is often in a similar range. For instance, the related compound 8-Hydroxyquinoline-2-carboxylic acid has reported pKa values of 3.92 and 10.14.[8]
Given these estimates, the isoelectric point (pI) and region of lowest solubility would likely fall in the acidic to neutral pH range.
Q7: What safety precautions should I be aware of when handling this compound?
According to available Safety Data Sheets (SDS) for related hydroxyquinoline carboxylic acids, standard laboratory precautions should be followed.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling the powder. Avoid contact with skin and eyes.[10]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
References
- 1. quora.com [quora.com]
- 2. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. passmyexams.co.uk [passmyexams.co.uk]
- 7. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. fishersci.pt [fishersci.pt]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxyquinoline-7-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-hydroxyquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common experimental challenges and successfully optimize your reaction conditions.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic compound, with the quinoline scaffold being a key structural motif in numerous pharmaceuticals. The presence of both a hydroxyl (in its tautomeric quinolone form) and a carboxylic acid group presents a unique synthetic challenge, requiring careful selection of starting materials and precise control over reaction conditions to achieve high yield and purity. This guide will focus on a plausible and adaptable synthetic strategy, highlighting critical parameters and potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for preparing this compound?
A1: A robust and frequently employed method for the synthesis of 2-hydroxyquinolines is the Knorr quinoline synthesis .[1] This reaction involves the acid-catalyzed cyclization of a β-ketoanilide. For the synthesis of this compound, a suitable starting material would be a β-ketoanilide derived from a 4-aminobenzoic acid derivative. The general approach would be a two-step process: first, the acylation of an aminobenzoic acid with a β-ketoester, followed by an acid-catalyzed intramolecular cyclization.
Q2: I am observing a low yield in my Knorr cyclization step. What are the likely causes?
A2: Low yields in the Knorr synthesis can often be attributed to several factors:
-
Incomplete Cyclization: The intramolecular cyclization is the rate-determining step and can be sluggish. Insufficient acid catalyst concentration or activity, or reaction temperatures that are too low can lead to incomplete conversion.
-
Side Reactions: Under harsh acidic conditions, sensitive functional groups can lead to the formation of byproducts. For instance, the carboxylic acid group could potentially undergo esterification if an alcohol is present, or other side reactions could occur on the aromatic ring.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-ketoester can sterically hinder the cyclization process.[2]
-
Substrate Purity: Impurities in the starting β-ketoanilide can interfere with the reaction.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By co-spotting the reaction mixture with your starting materials (the β-ketoanilide), you can visually track the consumption of the starting material and the appearance of the product spot. Developing a good TLC solvent system before starting the reaction is highly recommended. For quinoline derivatives, a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape, is a good starting point.
Q4: What are the best practices for purifying the final this compound product?
A4: The purification of quinoline carboxylic acids can be challenging due to their often-poor solubility in common organic solvents. A multi-step approach is typically required:
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer with an acid like HCl.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material. Solvents to consider include ethanol, acetic acid, or mixtures of dimethylformamide (DMF) and water.[3]
-
Column Chromatography: While often more difficult for polar carboxylic acids, column chromatography on silica gel can be effective. A mobile phase containing a polar solvent like methanol or ethanol mixed with a less polar solvent like dichloromethane or ethyl acetate, and the addition of a small amount of acetic or formic acid, can help to achieve good separation.
Q5: What spectroscopic data should I expect to confirm the structure of this compound?
-
¹H NMR: Expect aromatic protons in the range of 7-8.5 ppm. The proton on the nitrogen (in the quinolone tautomer) will likely be a broad singlet at a downfield chemical shift (>10 ppm). The carboxylic acid proton will also be a broad singlet, typically above 12 ppm.
-
¹³C NMR: Look for carbonyl carbons for the quinolone and the carboxylic acid in the range of 160-180 ppm. Aromatic carbons will appear between 110-150 ppm.
-
IR Spectroscopy: Key stretches to look for include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and a C=O stretch for the quinolone amide (around 1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 189.17 g/mol should be observed.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of β-ketoanilide intermediate | - Incomplete reaction between the aminobenzoic acid and the β-ketoester.- Side reaction of the β-ketoester (e.g., self-condensation).- Deactivation of the amino group by the carboxylic acid. | - Increase the reaction temperature and/or time.- Use a slight excess of the β-ketoester.- Consider protecting the carboxylic acid group (e.g., as an ester) before the acylation step, followed by deprotection after the quinoline ring formation. |
| Reaction turns dark/tar formation during cyclization | - Reaction temperature is too high.- Acid catalyst is too concentrated or harsh, leading to polymerization or degradation.[2] | - Carefully control the reaction temperature, using an oil bath for even heating.- Try a milder acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.- Add the starting material portion-wise to the hot acid to control the initial exotherm. |
| Formation of isomeric products | - If using an unsymmetrical β-ketoester, two different cyclization pathways may be possible. | - Use a symmetrical β-ketoester if possible.- Carefully analyze the crude product by NMR to identify the regioisomers.- Optimize reaction conditions (temperature, catalyst) to favor the desired isomer.[2] Purification by chromatography may be necessary to separate isomers. |
| Product is insoluble and difficult to handle | - Quinolone carboxylic acids often have low solubility in many common solvents. | - For workup, use a biphasic system with a base to dissolve the product in the aqueous layer.- For purification, consider recrystallization from high-boiling polar solvents like DMF, DMSO, or acetic acid.[3] |
| Incomplete hydrolysis of an ester protecting group | - Hydrolysis conditions (e.g., acid or base concentration, temperature, time) are insufficient. | - Increase the concentration of the acid or base catalyst.- Increase the reaction temperature and/or prolong the reaction time.- Monitor the reaction closely by TLC or HPLC to ensure complete conversion. |
Experimental Protocols
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This should be considered a starting point, and optimization of each step will likely be necessary.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of the β-ketoanilide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-3-methylbenzoic acid (1 equivalent) and a suitable high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).
-
Addition of β-ketoester: Slowly add diethyl malonate (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to a high temperature (typically 180-250 °C) to drive the acylation and facilitate the removal of ethanol byproduct. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The crude β-ketoanilide may precipitate upon cooling or after the addition of a non-polar solvent like hexanes. Filter the solid and wash with a non-polar solvent.
Step 2: Knorr Cyclization to form the Quinoline Ring
-
Reaction Setup: Place the crude β-ketoanilide from the previous step in a round-bottom flask.
-
Acid Catalyst: Carefully and slowly add an excess of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), while cooling the flask in an ice bath.
-
Reaction: Heat the reaction mixture, typically to 80-120 °C, for several hours. The optimal temperature and time will need to be determined empirically. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product should precipitate out of the acidic solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the acid.
Step 3: Oxidation of the Methyl Group
-
Reaction Setup: Dissolve the 2-hydroxy-8-methylquinoline-7-carboxylic acid in a suitable solvent.
-
Oxidation: Add a suitable oxidizing agent (e.g., potassium permanganate) portion-wise while monitoring the reaction temperature.
-
Work-up: After the reaction is complete, quench any remaining oxidizing agent and work up the reaction mixture to isolate the crude this compound.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
Technical Support Center: Synthesis of 2-Hydroxyquinoline-7-carboxylic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Hydroxyquinoline-7-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your reaction yield and product purity.
Introduction to the Synthesis of this compound
This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often leading to low yields and purification difficulties. This guide will focus on a plausible and robust synthetic strategy, the Knorr quinoline synthesis, and address common issues that may arise during the experimental process.
The proposed Knorr synthesis for this compound involves a two-step process:
-
Amidation: The reaction of a substituted aminobenzoic acid with a β-ketoester to form a β-ketoanilide intermediate.
-
Cyclization: An acid-catalyzed intramolecular cyclization of the β-ketoanilide to yield the desired 2-hydroxyquinoline (quinolone) product.
This approach is often favored for the synthesis of 2-quinolones.[1]
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.
Q1: My initial amidation reaction between 4-amino-2-hydroxybenzoic acid and ethyl acetoacetate is giving a low yield of the β-ketoanilide intermediate. What could be the issue?
A1: Low yields in the initial amidation step can be attributed to several factors:
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Reaction Temperature: The reaction between anilines and β-ketoesters is temperature-sensitive. At lower temperatures, the reaction may be too slow, while excessively high temperatures can lead to side reactions or decomposition. For the formation of the anilide, a moderate temperature is generally preferred.[2]
-
Purity of Starting Materials: Ensure that both your 4-amino-2-hydroxybenzoic acid and ethyl acetoacetate are of high purity. Impurities can interfere with the reaction. The synthesis of 4-amino-2-hydroxybenzoic acid itself can be a source of impurities if not properly executed.[3]
-
Reaction Time: The reaction may require a longer duration to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Decarboxylation of Starting Material: 4-amino-2-hydroxybenzoic acid may be susceptible to decarboxylation at elevated temperatures, which would reduce the yield of the desired intermediate.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Start with a moderate temperature (e.g., 100-120 °C) and monitor the reaction by TLC. If the reaction is slow, you can incrementally increase the temperature, but be cautious of potential decomposition.
-
Verify Starting Material Purity: Confirm the purity of your starting materials by melting point analysis and NMR spectroscopy. If necessary, purify the 4-amino-2-hydroxybenzoic acid before use.
-
Extend Reaction Time: Allow the reaction to proceed for a longer period (e.g., 6-12 hours) while monitoring its progress.
-
Use a Higher Boiling Point Solvent: Consider using a high-boiling point, inert solvent to maintain a consistent and controlled reaction temperature.
Q2: The acid-catalyzed cyclization of my β-ketoanilide is resulting in a low yield of this compound and a significant amount of tar-like byproducts. How can I improve this?
A2: The formation of tar is a common issue in acid-catalyzed cyclization reactions, especially at high temperatures.[4] Here’s how to address this:
-
Choice and Amount of Acid Catalyst: The type and concentration of the acid catalyst are critical. While concentrated sulfuric acid is commonly used in Knorr synthesis, it can be too harsh and promote charring.[1][5] Polyphosphoric acid (PPA) is often a milder and more effective alternative for cyclizing β-ketoanilides.[5] An excess of a strong acid can also lead to unwanted side reactions.
-
Reaction Temperature and Control: The cyclization step is often exothermic. Uncontrolled temperature can lead to polymerization and decomposition.
-
Presence of Water: Water can interfere with the dehydrating action of the acid catalyst, leading to incomplete cyclization.
Troubleshooting Steps:
-
Switch to Polyphosphoric Acid (PPA): PPA often gives cleaner reactions and higher yields for the Knorr cyclization.[5] Use a sufficient amount of PPA to ensure a stirrable mixture.
-
Controlled Heating: Heat the reaction mixture gradually and maintain a consistent temperature. A sand bath or a well-controlled heating mantle is recommended.
-
Anhydrous Conditions: Ensure your glassware is thoroughly dried and, if possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Gradual Addition: Consider adding the β-ketoanilide portion-wise to the preheated acid to better control the reaction exotherm.
Q3: I am having difficulty purifying the final product, this compound. What is an effective purification strategy?
A3: Aromatic carboxylic acids can be challenging to purify due to their polarity and often poor solubility in common organic solvents.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial.[6]
-
Acid-Base Extraction: This method can be used to separate the acidic product from neutral or basic impurities.[7]
-
Chromatography: While possible, column chromatography of highly polar carboxylic acids can be difficult.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. This will precipitate the crude product.
-
Acid-Base Purification:
-
Dissolve the crude product in an aqueous base solution (e.g., sodium hydroxide or sodium carbonate).
-
Filter the solution to remove any insoluble impurities (like tar).
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic organic impurities.
-
Carefully re-acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified this compound.
-
-
Recrystallization:
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from a suitable solvent or solvent mixture. Good solvent choices for aromatic carboxylic acids often include ethanol, acetic acid, or aqueous ethanol.[8] Experiment with small amounts to find the optimal solvent system.
-
Frequently Asked Questions (FAQs)
What is the expected tautomeric form of this compound?
2-Hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 2-quinolone form. The quinolone tautomer is generally the more stable form. Therefore, you can expect this compound to predominantly exist as 2-oxo-1,2-dihydroquinoline-7-carboxylic acid.
What are the key analytical techniques for characterizing this compound?
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of your final product. You should expect to see characteristic signals for the quinoline ring protons and carbons, as well as a signal for the carboxylic acid proton (which may be broad and exchangeable with D₂O).[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The fragmentation pattern can also provide structural information.[10]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O stretch of the quinolone and the carboxylic acid, as well as the O-H stretch.
-
Melting Point: A sharp melting point is an indicator of purity.
Are there alternative synthetic routes to this compound?
Yes, other classical quinoline syntheses could potentially be adapted. For example, a Doebner reaction could be explored. This would involve the reaction of an aminobenzoic acid, an aldehyde, and pyruvic acid.[11][12] However, controlling the regioselectivity and avoiding side reactions can be challenging with this method.[13]
Experimental Protocols & Data
Table 1: Recommended Reagents and Conditions for Knorr Synthesis
| Step | Reagent 1 | Reagent 2 | Catalyst/Solvent | Temperature (°C) | Time (h) |
| Amidation | 4-Amino-2-hydroxybenzoic acid | Ethyl acetoacetate | Neat (no solvent) | 110-130 | 4-6 |
| Cyclization | β-Ketoanilide intermediate | - | Polyphosphoric Acid (PPA) | 100-120 | 1-2 |
Detailed Step-by-Step Methodology: Knorr Synthesis of this compound
Step 1: Synthesis of the β-Ketoanilide Intermediate
-
Combine 4-amino-2-hydroxybenzoic acid and a slight excess (1.1 equivalents) of ethyl acetoacetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture with stirring in an oil bath at 110-130 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting aminobenzoic acid is consumed.
-
Allow the reaction mixture to cool to room temperature. The crude β-ketoanilide can often be used directly in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
In a separate flask, preheat polyphosphoric acid (PPA) to approximately 80 °C with stirring.
-
Carefully and slowly add the crude β-ketoanilide intermediate from Step 1 to the hot PPA. Caution: The addition may be exothermic.
-
Once the addition is complete, increase the temperature to 100-120 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction to cool slightly, then carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product as described in the troubleshooting section (Q3).
Visualizing the Workflow
Diagram 1: Knorr Synthesis Workflow
Caption: Workflow for the Knorr synthesis of this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Doebner reaction - Wikipedia [en.wikipedia.org]
- 12. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. benchchem.com [benchchem.com]
stability of 2-Hydroxyquinoline-7-carboxylic acid in different solvents and pH
A Guide to Understanding and Managing Stability in Experimental Settings
Welcome to the technical support guide for 2-Hydroxyquinoline-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and field-proven insights to help you anticipate and troubleshoot challenges in your experiments.
Core Concepts: The Chemistry Behind Stability
Understanding the stability of this compound begins with its molecular structure. Two key features dictate its behavior in solution: its tautomeric nature and its ionizable functional groups .
-
Keto-Enol Tautomerism : 2-Hydroxyquinoline does not exist as a single structure. It is in a rapid equilibrium between two forms: the hydroxyl (enol) form and the more stable keto form, known as 2(1H)-quinolinone.[1][2] This equilibrium is fundamental to its chemistry and is influenced by factors like solvent polarity and pH.[1] For most applications, it is crucial to recognize that you are likely working with the predominant keto tautomer.
-
pH-Dependent Ionization : The molecule possesses two ionizable groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group on the quinoline ring.
-
At low pH , the carboxylic acid is protonated (-COOH), reducing aqueous solubility.[3]
-
At neutral to moderately basic pH , the carboxylic acid deprotonates to form a carboxylate (-COO⁻), which generally increases water solubility.[3]
-
At high pH , the phenolic hydroxyl group can also deprotonate, forming a phenolate anion.
-
This pH-dependent ionization state not only governs solubility but is also a primary determinant of chemical stability, as extreme pH conditions can catalyze hydrolysis.[4][5]
References
Technical Support Center: Degradation Pathways of 2-Hydroxyquinoline-7-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Hydroxyquinoline-7-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental success. The information presented here is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Inconsistent or No Degradation of this compound in Microbial Cultures
-
Question: My microbial culture, which is expected to degrade this compound, shows little to no degradation. What are the potential causes and how can I troubleshoot this?
-
Answer: Several factors can contribute to the lack of degradation. Firstly, the choice of microbial strain is critical. While many bacteria from genera like Pseudomonas, Comamonas, and Rhodococcus are known to degrade quinoline and its derivatives, the specific enzymatic machinery required for this compound may be absent or not induced.[1][2][3]
Troubleshooting Steps:
-
Verify Strain Capability: Confirm that your chosen microbial strain has the genetic potential to degrade this specific substrate. If literature is unavailable for this exact compound, consider strains known to degrade structurally similar quinoline carboxylic acids.[4][5]
-
Optimize Culture Conditions: The degradation of aromatic compounds is highly sensitive to environmental parameters.[6][7]
-
pH: The optimal pH for quinoline degradation by many bacteria is often neutral to slightly alkaline (pH 7.0-9.0).[3] Extreme pH values can inhibit enzymatic activity.
-
Temperature: Most quinoline-degrading bacteria have an optimal temperature range of 30-37°C.[3] Significant deviations can slow down or halt metabolic processes.
-
Aeration: The initial steps in the aerobic degradation of quinoline derivatives often involve oxygenases, making sufficient oxygen supply crucial.[8][9] Ensure adequate shaking and use baffled flasks to maximize aeration. For microaerobic or anaerobic studies, carefully control the levels of oxygen and alternative electron acceptors like nitrate.[10]
-
-
Acclimation of Culture: If using an environmental isolate, a period of acclimation to this compound as the sole carbon and/or nitrogen source may be necessary to induce the required catabolic enzymes.
-
Nutrient Limitation: Ensure that other essential nutrients (e.g., phosphorus, trace metals) are not limiting in your minimal salt medium. Conversely, the presence of a more easily metabolizable carbon source can sometimes repress the degradation of the target compound.
-
Substrate Toxicity: Although quinoline derivatives are used as carbon sources, high concentrations can be toxic to microorganisms.[2] Determine the optimal substrate concentration by performing a dose-response experiment.
-
Issue 2: Accumulation of an Unknown Intermediate During Degradation
-
Question: During the time-course analysis of my degradation experiment, the concentration of this compound decreases, but a new, unidentified peak appears and accumulates in my HPLC chromatogram. What does this signify and how can I identify it?
-
Answer: The accumulation of an intermediate metabolite is a strong indication that a downstream enzyme in the degradation pathway is either slow, inhibited, or absent in your system. This "metabolic bottleneck" is a common observation in biodegradation studies.
Identification and Troubleshooting:
-
Hypothesize the Intermediate: Based on known quinoline degradation pathways, the initial step is often hydroxylation.[2][9] A likely first intermediate would be a dihydroxy-quinoline-7-carboxylic acid. Subsequent steps could involve ring cleavage.
-
Analytical Techniques for Identification:
-
LC-MS/MS: This is the most powerful tool for identifying unknown metabolites. The mass-to-charge ratio (m/z) of the parent ion can provide the molecular weight, and fragmentation patterns (MS/MS) can help elucidate the structure.
-
NMR Spectroscopy: If the intermediate can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) can provide definitive structural information.
-
-
Address the Bottleneck:
-
Co-culture: If the accumulated intermediate is known to be degraded by another microorganism, a co-culture approach could be employed to achieve complete mineralization.
-
Genetic Engineering: If the specific deficient enzyme is identified, genetic modification of the host strain could be a potential solution.
-
-
Issue 3: Poor Peak Shape and Resolution in HPLC Analysis
-
Question: My HPLC analysis of the degradation samples is showing significant peak tailing and poor resolution between the parent compound and its metabolites. How can I improve my chromatographic separation?
-
Answer: Poor peak shape and resolution in HPLC are common issues that can often be resolved by optimizing the analytical method.[11][12][13]
Troubleshooting Steps:
-
Mobile Phase pH: The ionization state of this compound and its potential metabolites is pH-dependent due to the carboxylic acid and phenolic hydroxyl groups. Operating the mobile phase at a pH that ensures all analytes are in a single, un-ionized form (generally 2-3 pH units below the pKa of the carboxylic acid) can significantly improve peak shape.
-
Column Chemistry: A standard C18 column is a good starting point.[3] However, if peak tailing persists, it could be due to secondary interactions between the analytes and residual silanols on the stationary phase. Consider using an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).
-
Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer to optimize the retention and resolution of your compounds of interest. A gradient elution may be necessary to resolve compounds with different polarities.
-
Sample Preparation: Ensure your samples are filtered to remove any particulates that could clog the column.[11] The sample solvent should be compatible with the mobile phase to prevent peak distortion.[13]
-
System Maintenance: Regularly check for leaks, ensure proper pump function, and clean the detector cell to minimize baseline noise and drift.[12][13]
-
| Parameter | Potential Issue | Recommended Action |
| Microbial Culture | No degradation | Verify strain, optimize pH, temperature, and aeration. |
| Accumulation of intermediates | Identify using LC-MS/MS, consider co-culture. | |
| HPLC Analysis | Peak tailing/fronting | Adjust mobile phase pH, check for column overload. |
| Poor resolution | Optimize mobile phase composition, consider a different column. | |
| Baseline noise/drift | Degas mobile phase, check for leaks, ensure temperature stability.[11][12] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the generally accepted initial steps in the bacterial degradation of 2-hydroxyquinolines?
A1: The aerobic bacterial degradation of quinoline and its hydroxylated derivatives typically begins with a hydroxylation reaction.[2][8][9] For 2-hydroxyquinoline, a common initial step is further hydroxylation to form a dihydroxyquinoline derivative.[9] For instance, the pathway can proceed through 2,6-dihydroxyquinoline or 2,8-dihydroxyquinoline.[9][14] These reactions are often catalyzed by molybdenum-containing hydroxylases or dioxygenases.[8]
Q2: How does the carboxylic acid group at the 7-position influence the degradation pathway?
A2: The carboxylic acid group is an electron-withdrawing group, which can influence the reactivity of the quinoline ring system. While specific pathways for this compound are not extensively detailed in the provided search results, based on the degradation of other quinoline carboxylic acids, the initial steps are likely to still involve hydroxylation of the quinoline ring.[4][5] The carboxylic acid moiety itself is generally stable in the initial stages and may be removed later in the pathway after ring cleavage.
Q3: Are there established anaerobic degradation pathways for quinoline derivatives?
A3: Yes, while aerobic pathways are more commonly studied, anaerobic degradation of quinoline and related compounds has been reported. These pathways are typically slower and involve different enzymatic reactions. Under anaerobic or microaerobic conditions, degradation can be coupled to the reduction of alternative electron acceptors such as nitrate.[10] The initial steps in anaerobic degradation may differ from aerobic pathways and might involve reduction of the heterocyclic ring.
Q4: What analytical methods are most suitable for monitoring the degradation of this compound?
A4: A combination of analytical techniques is often employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for quantifying the disappearance of the parent compound and the appearance of metabolites over time.[3][15]
-
UV/Vis Spectroscopy: This can be a rapid method for monitoring the overall changes in the culture medium, especially if the parent compound and its metabolites have distinct absorbance spectra.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification of unknown intermediates and final products.[2]
Q5: What are the key enzymes involved in the upper degradation pathways of quinolines?
A5: Key enzymes in the initial steps of aerobic quinoline degradation include:
-
Quinoline Oxidoreductases/Hydroxylases: These are often molybdenum-containing enzymes that catalyze the initial hydroxylation of the quinoline ring, a critical first step in destabilizing the aromatic system.[8]
-
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate, often leading to ring cleavage.
Section 3: Experimental Protocols & Visualizations
Protocol: HPLC Analysis of this compound Degradation
This protocol provides a general framework for the analysis of aqueous samples from microbial degradation experiments.
1. Sample Preparation: a. Withdraw a 1 mL aliquot from the microbial culture at specified time points. b. Centrifuge the aliquot at 10,000 x g for 10 minutes to pellet the bacterial cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. d. If necessary, dilute the sample with the initial mobile phase to fall within the calibration range.
2. HPLC Conditions (Starting Point):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., scan from 200-400 nm to find the absorbance maximum).
3. Calibration: a. Prepare a series of standard solutions of this compound of known concentrations in the same minimal salt medium used for the experiment. b. Analyze these standards using the same HPLC method to generate a calibration curve (Peak Area vs. Concentration).
4. Data Analysis: a. Quantify the concentration of this compound in your samples by comparing their peak areas to the calibration curve. b. Monitor the appearance and relative area of any new peaks corresponding to metabolites.
Visualizing Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways based on known microbial metabolism of quinoline derivatives.
Caption: Hypothetical aerobic degradation pathway of this compound.
References
- 1. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microaerobic biodegradation of aromatic hydrocarbon mixtures: strategies for efficient nitrate and oxygen dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. labcompare.com [labcompare.com]
- 14. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
<Technical Support Center: Managing pH-Dependent Stability of Quinoline Carboxylic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical, and scientifically grounded advice on managing the pH-dependent stability of quinoline carboxylic acids. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles that govern the stability of these critical compounds, empowering you to troubleshoot and optimize your experimental outcomes.
This section addresses the foundational concepts that are crucial for understanding the behavior of quinoline carboxylic acids in solution.
Q1: What are the key structural features of quinoline carboxylic acids that dictate their pH-dependent stability?
A1: Quinoline carboxylic acids are amphiphilic compounds, meaning they possess both acidic and basic functional groups. The two primary players are the carboxylic acid (-COOH) group, which is acidic, and the nitrogen atom within the quinoline ring, which is basic. The interplay between the pKa of the carboxylic acid and the pKa of the protonated quinoline nitrogen determines the overall charge of the molecule at a given pH. This charge, in turn, dictates solubility, which is a critical factor in stability. For instance, at a pH below the pKa of the carboxyl group, the molecule will be protonated and may have different solubility characteristics compared to a pH above its pKa where it is deprotonated.[1][2]
Q2: How does pH influence the solubility of quinoline carboxylic acids, and why is this important for stability?
A2: The solubility of quinoline carboxylic acids is highly dependent on pH.[1][3] In acidic conditions, the carboxylic acid group is protonated (-COOH), while in alkaline conditions, it is deprotonated (-COO⁻). Conversely, the quinoline nitrogen is protonated at acidic pH and neutral at higher pH. This results in the molecule existing as a cation, zwitterion, or anion depending on the pH.[4] The lowest solubility is often observed at the isoelectric point (pI), where the net charge of the molecule is zero. Maintaining the compound in a soluble state is paramount for preventing precipitation and ensuring homogeneity in formulations and analytical samples. Poor solubility can also mask true degradation kinetics, leading to erroneous stability assessments.
Q3: What are the primary degradation pathways for quinoline carboxylic acids?
A3: The main degradation pathways for quinoline carboxylic acids include hydrolysis, oxidation, and photolysis.[5]
-
Hydrolysis: The amide and ester functionalities, if present in derivatives, are susceptible to acid- and base-catalyzed hydrolysis.[5]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, which can be catalyzed by light, metal ions, or peroxides.[6] This can lead to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Many quinoline derivatives are photosensitive and can undergo complex degradation pathways upon exposure to UV light.[7] This can involve decarboxylation, rearrangement, or oxidation reactions.[8][9]
Part 2: Troubleshooting Guide - Addressing Common Experimental Challenges
This section is formatted to help you quickly identify and resolve specific issues you may encounter during your research.
Q4: My quinoline carboxylic acid is precipitating out of my aqueous buffer. What should I do?
A4: Precipitation is a common issue and is almost always related to pH and solubility.
-
Immediate Action: First, verify the pH of your solution. It's possible the pH has drifted or was not adjusted correctly.
-
Root Cause Analysis: Your compound is likely at or near its isoelectric point. You need to adjust the pH of your buffer to a range where the compound is in its more soluble cationic or anionic form. As a general rule, moving the pH at least 2 units away from the pKa of the relevant functional group will ensure it is fully ionized.
-
Solution: To increase solubility, you can either decrease the pH to protonate the quinoline nitrogen or increase the pH to deprotonate the carboxylic acid. The choice will depend on the stability profile of your specific molecule. A pH-solubility profile study is highly recommended to identify the optimal pH range for your compound.
Q5: I'm observing a rapid loss of my parent compound during my stability study, even in the dark. What is the likely cause?
A5: Rapid degradation in the absence of light points towards hydrolysis or oxidation.
-
Initial Investigation: The first step is to determine if the degradation is pH-dependent. Analyze samples at different pH values (e.g., acidic, neutral, and basic) to see if the degradation rate changes.
-
Hydrolysis: If degradation is faster at acidic or basic pH, hydrolysis is a likely culprit, especially if your molecule has susceptible functional groups like esters or amides.[5]
-
Oxidation: If the degradation is not strongly pH-dependent, or if it is accelerated by the presence of trace metals, consider oxidation.[6] Ensure your buffers are prepared with high-purity water and consider purging your solutions with nitrogen to remove dissolved oxygen. The addition of a chelating agent like EDTA can also help to sequester metal ions that can catalyze oxidation.[10]
Q6: My analytical results are inconsistent, with poor peak shape and shifting retention times in my HPLC analysis. How can I improve this?
A6: These issues often stem from interactions between the analyte and the stationary phase, which can be influenced by the mobile phase pH.
-
Mobile Phase pH: The pH of your mobile phase should be controlled to ensure a consistent ionization state of your quinoline carboxylic acid. For reversed-phase HPLC, a mobile phase pH that is at least 2 units away from the pKa of your analyte is a good starting point to ensure it is either fully protonated or deprotonated, leading to more consistent retention times and better peak shapes.
-
Buffering the Mobile Phase: Use a buffer in your aqueous mobile phase to maintain a constant pH. Phosphate and acetate buffers are commonly used.[10]
-
Column Choice: Ensure you are using an appropriate column. A C18 column is a common choice for the analysis of quinolones.[11]
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step protocols for key experiments and presents relevant data in a clear, accessible format.
Protocol 1: pH-Dependent Solubility Profile
This protocol will help you determine the solubility of your quinoline carboxylic acid at different pH values.
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).
-
Add excess compound: Add an excess amount of your quinoline carboxylic acid to a known volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify the dissolved compound: Analyze the supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[11][12]
-
Plot the data: Plot the solubility (concentration) as a function of pH.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][13]
-
Acid Hydrolysis: Treat a solution of your compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[14]
-
Base Hydrolysis: Treat a solution of your compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.[14]
-
Oxidative Degradation: Treat a solution of your compound with 3% hydrogen peroxide at room temperature.[6]
-
Photodegradation: Expose a solution of your compound to a controlled light source (e.g., a photostability chamber).
-
Thermal Degradation: Expose a solid sample of your compound to dry heat.
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC-MS, to separate and identify the degradation products.[11]
Table 1: pKa Values of Representative Quinolone Carboxylic Acids
| Compound | pKa1 (Carboxylic Acid) | pKa2 (Quinoline Nitrogen) | Reference |
| Ciprofloxacin | ~6.1 | ~8.7 | |
| Enrofloxacin | ~6.1 | ~7.9 | |
| Levofloxacin | ~5.5 | ~8.0 |
Note: These are approximate values and can vary depending on the experimental conditions.
Part 4: Visualizations
Diagram 1: Ionization States of a Quinolone Carboxylic Acid
Caption: Ionization states of a quinoline carboxylic acid at different pH values.
Diagram 2: General Workflow for a pH-Stability Study
Caption: A typical workflow for conducting a pH-stability study.
Part 5: Formulation Strategies for Enhanced Stability
For drug development professionals, here are some strategies to improve the stability of quinoline carboxylic acids in formulations:
-
pH Optimization and Buffering: The most critical factor is to formulate the drug product at a pH that ensures maximum stability.[15] This is typically identified through pH-rate profile studies. The use of appropriate buffering agents is essential to maintain the desired pH throughout the product's shelf life.[10]
-
Excipient Selection: Carefully select excipients that are compatible with the active pharmaceutical ingredient (API).[16][17][18][19] Some excipients can affect the pH of the microenvironment or contain impurities that may catalyze degradation.[20]
-
Antioxidants and Chelating Agents: For compounds susceptible to oxidation, the addition of antioxidants or chelating agents can be beneficial.[10]
-
Lyophilization: For highly unstable compounds in aqueous solution, freeze-drying (lyophilization) can be an effective strategy to produce a stable solid dosage form.[15]
-
Packaging: Protect the formulation from light and moisture by using appropriate packaging, such as amber vials or blister packs with desiccants.[10][15]
By understanding the fundamental principles of pH-dependent stability and employing systematic troubleshooting and formulation strategies, you can successfully manage the challenges associated with quinoline carboxylic acids in your research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. ijrpp.com [ijrpp.com]
- 15. pharmatimesofficial.com [pharmatimesofficial.com]
- 16. colorcon.com [colorcon.com]
- 17. jocpr.com [jocpr.com]
- 18. jocpr.com [jocpr.com]
- 19. tpmap.org [tpmap.org]
- 20. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Senior Application Scientist's Guide: Evaluating 2-Hydroxyquinoline-7-carboxylic acid Against Standard Fluorescent Probes for Biological Zinc Detection
For researchers, scientists, and drug development professionals, the precise measurement of labile zinc (Zn²⁺) pools within biological systems is paramount. Zinc is not merely a structural component of proteins; it is a dynamic signaling molecule implicated in neurotransmission, apoptosis, and gene expression.[1] The development of fluorescent probes that can sensitively and selectively detect these transient fluxes of Zn²⁺ has been a significant enabler of progress in this field.[2]
This guide provides an in-depth comparison of a potentially novel probe, 2-Hydroxyquinoline-7-carboxylic acid, against established and widely-used fluorescent sensors for zinc. While specific application data for the 7-carboxylic acid isomer is emerging, its 7-hydroxyquinoline and 8-hydroxyquinoline relatives are well-known fluorophores.[3][4] We will therefore use its structural class as a basis for evaluation and provide the rigorous experimental framework necessary to characterize its performance against trusted alternatives like the quinoline-based probes, TSQ and Zinquin, and the fluorescein-based probe, FluoZin-3.
Our focus is not just on the data, but on the causality behind the experimental design, empowering you to not only select the appropriate probe but to validate any new sensor for your specific biological questions.
The Contenders: A Profile of Zinc-Sensing Fluorophores
The ideal fluorescent probe for zinc should exhibit a large fluorescence change upon binding Zn²⁺, high selectivity over other biological cations, a dissociation constant (Kd) appropriate for the expected zinc concentration, and good photostability and cell permeability.[5][6]
The Challenger: this compound
The hydroxyquinoline scaffold is a classic platform for metal ion sensing.[3] Probes like 8-hydroxyquinoline are typically weakly fluorescent in their free form due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. Upon chelation with a metal ion like Zn²⁺, this ESIPT pathway is blocked, forcing the excited state to decay via fluorescence and resulting in a "turn-on" response.[7]
While this compound is not as extensively characterized in the literature as a zinc probe, its core structure suggests it would operate via a similar mechanism. The carboxylic acid moiety may enhance water solubility and could potentially modulate the probe's binding affinity and selectivity.[8] This guide provides the necessary protocols to fully characterize this and other novel probes.
The Quinoline Standards: TSQ and Zinquin
-
TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline): A cell-permeable, UV-excitable probe that has been a workhorse in the field.[9] It forms a 2:1 complex with Zn²⁺ and exhibits a characteristic blue fluorescence enhancement.[9] An interesting feature of TSQ is that its fluorescence emission maximum can shift from ~490 nm for the Zn(TSQ)₂ complex to ~470 nm when it forms a ternary complex with a zinc-binding protein, allowing it to report on protein-bound zinc.[9][10]
-
Zinquin: This family of probes, particularly the cell-permeable Zinquin ethyl ester , is structurally related to TSQ.[11][12] Upon entering the cell, cytosolic esterases cleave the ethyl ester, trapping the active Zinquin acid form inside.[12][13] Like TSQ, it is UV-excitable and emits blue fluorescence upon binding zinc.[12][14]
The Fluorescein Alternative: FluoZin-3
FluoZin-3 represents a different class of zinc indicators based on the fluorescein backbone, analogous to the popular calcium indicator Fluo-4.[15]
-
FluoZin-3: This probe offers several advantages, including excitation in the visible range (~494 nm), which is compatible with standard FITC filter sets and is less phototoxic to cells than UV light.[16][17] It boasts a very high affinity for Zn²⁺ (Kd ~9-15 nM), making it exceptionally sensitive for detecting low, resting levels of intracellular zinc.[15][18] It shows a large, >50-fold fluorescence increase upon zinc saturation and demonstrates excellent selectivity against physiological concentrations of calcium and magnesium.[15][17]
Visualizing the Science
Zinc Detection Mechanism and Experimental Workflow
To understand how these probes function and how they are evaluated, we can visualize the underlying principles and the experimental sequence.
Caption: General mechanism for hydroxyquinoline-based zinc probes.
Caption: A logical workflow for validating and comparing zinc probes.
Quantitative Performance Metrics: A Head-to-Head Comparison
The following table summarizes the key performance indicators for our selected probes. Data for this compound is designated as "To Be Determined" (TBD), as the purpose of this guide is to provide the framework for its characterization.
| Feature | 2-Hydroxyquinoline-7-CA | TSQ | Zinquin (ester/acid) | FluoZin-3 |
| Excitation (Ex) Max | TBD | ~334-360 nm[9][19] | ~368 nm[12][14] | ~494 nm[16] |
| Emission (Em) Max | TBD | ~470-495 nm[10][19] | ~485-490 nm[13][14] | ~516 nm[16] |
| Binding Affinity (Kd) | TBD | ~0.155 µM (protein-bound)[10] | ~10-fold > FluoZin-3[20] | ~9-15 nM[15][18] |
| Fluorescence Change | TBD (Turn-on expected) | Turn-on[19] | Turn-on[14] | >50-fold increase[15] |
| Quantum Yield (Φf) | TBD | TBD | TBD | TBD |
| Cell Permeability | TBD (Anion at phys. pH) | Permeable[19] | Ester is permeable[11] | AM ester is permeable |
| Key Advantage | Potential for novel properties | Reports on protein-bound Zn[10] | Trapped post-hydrolysis[13] | Visible Ex, High Sensitivity[15] |
| Key Limitation | Uncharacterized | UV Excitation, Phototoxicity | UV Excitation, Phototoxicity | May buffer low [Zn²⁺] |
The Scientist's Playbook: Experimental Protocols for Probe Validation
Here, we detail the essential protocols required to rigorously evaluate any new fluorescent probe against established standards.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)
The quantum yield is a measure of the efficiency of fluorescence, a critical factor for probe brightness.[21] This protocol uses the comparative method, which is robust and widely accessible.[22]
-
Principle: The quantum yield of an unknown sample (X) is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard (ST) with a known quantum yield, using the equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) , where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[22][23]
-
Materials:
-
Test Probe (e.g., this compound) and Standard Probes.
-
Quantum Yield Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[24]
-
High-purity solvents (e.g., DMSO, ethanol, metal-free buffer).
-
UV-Vis Spectrophotometer and a Spectrofluorometer.
-
1 cm path length quartz cuvettes.
-
-
Procedure:
-
Prepare Stocks: Prepare stock solutions of the test probe and the standard in the chosen solvent.
-
Prepare Dilutions: Create a series of dilutions for both the test and standard samples, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1 to prevent inner filter effects.[21]
-
Measure Absorbance: Record the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence: For each dilution, record the fluorescence emission spectrum, keeping instrument settings (e.g., slit widths) constant.[21] Record a solvent blank for background correction.
-
Data Analysis:
-
Correct each emission spectrum by subtracting the solvent blank.
-
Integrate the area under each corrected emission spectrum.
-
For both the test and standard, plot the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample using the equation above.[22]
-
-
-
Expert Note: Ensure the chosen quantum yield standard has an absorption and emission profile that is reasonably close to your test compound to minimize instrument-related spectral correction errors. Always use fresh, high-purity solvents.[24]
Protocol 2: Determination of Zinc Binding Affinity (Kd)
The dissociation constant (Kd) defines the concentration of Zn²⁺ at which half of the probe is bound. It is a critical indicator of the probe's sensitivity.
-
Principle: A solution of the probe is titrated with increasing concentrations of Zn²⁺. The resulting change in fluorescence intensity is measured and fit to a binding isotherm to calculate the Kd.
-
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Zinc standard solution (e.g., 1 M ZnSO₄ in metal-free water).
-
Metal-free buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4, treated with Chelex resin).
-
Spectrofluorometer with a temperature-controlled cuvette holder.
-
-
Procedure:
-
Prepare a solution of the probe in the metal-free buffer at a fixed concentration (e.g., 1 µM).
-
Place the solution in a cuvette and record the initial fluorescence spectrum (F₀).
-
Add small aliquots of the Zn²⁺ standard solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity (F) at the emission maximum after each addition.
-
Continue the titration until the fluorescence intensity plateaus (Fₘₐₓ), indicating saturation of the probe.
-
Data Analysis: Plot the change in fluorescence (F - F₀) against the free Zn²⁺ concentration. Fit the data to a one-site binding equation to determine the Kd. For very high-affinity probes like FluoZin-3, a competition assay using a chelator with a known affinity (like NTA) may be required for accurate Kd determination.[18]
-
-
Expert Note: The use of metal-free buffers and labware is absolutely critical for accurate determination of low Kd values. Trace metal contamination can lead to significant overestimation of the Kd.
Protocol 3: Assessment of Metal Ion Selectivity
A robust zinc probe must not respond to other biologically relevant metal ions at their physiological concentrations.
-
Principle: The fluorescence response of the probe to Zn²⁺ is measured in the presence and absence of a panel of potentially interfering metal ions.
-
Materials:
-
Probe solution in metal-free buffer.
-
Stock solutions of various metal salts (e.g., CaCl₂, MgCl₂, FeCl₂, CuCl₂, CdCl₂, MnCl₂) prepared in metal-free water.
-
ZnSO₄ stock solution.
-
-
Procedure:
-
Prepare a series of identical probe solutions in separate cuvettes or a microplate.
-
Interference Test: To each solution (except a control), add a high physiological concentration of a single interfering metal ion (e.g., 1 mM Ca²⁺, 1 mM Mg²⁺, 10 µM Fe²⁺, etc.) and measure the fluorescence.[25]
-
Competition Test: After the initial reading, add a specific concentration of Zn²⁺ (e.g., 2-5 equivalents relative to the probe) to each solution (including one with no other metals) and measure the fluorescence again.
-
Data Analysis: Compare the fluorescence intensity of the probe with each metal ion alone to its intensity with Zn²⁺ alone. Then, compare the fluorescence response to Zn²⁺ in the presence of each competing ion to the response with Zn²⁺ alone. A highly selective probe will show a significant fluorescence change only in the presence of Zn²⁺, with minimal change from other ions or interference in its response to zinc.[26]
-
-
Expert Note: It is crucial to test against Cd²⁺, as it has similar coordination chemistry to Zn²⁺ and is a common interferent for zinc probes.[26][27]
Senior Scientist's Verdict: Selecting the Right Probe for Your Assay
The choice of a fluorescent probe is never one-size-fits-all and must be dictated by the specific biological question and experimental setup.
-
For quantifying low, basal levels of cytosolic zinc in the low nanomolar range, the high affinity and visible light excitation of FluoZin-3 make it a superior choice.[15][18] However, its high affinity means it can become saturated during large zinc fluxes and may buffer the very signals it is meant to detect.
-
For studying zinc release from vesicles or its interaction with proteins , the quinoline-based probes TSQ and Zinquin are excellent tools.[10][28] Their lower affinity may be better suited for tracking larger changes in zinc concentration. Their UV excitation, however, necessitates quartz optics and can be more damaging to cells over long time-course experiments.
-
For a novel probe like This compound , the initial characterization is key. If it demonstrates a favorable Kd, high selectivity, and a good quantum yield, its unique chemical structure could offer new advantages, perhaps in solubility, targeting, or two-photon excitation properties, as has been seen with other 7-hydroxyquinoline derivatives.[4]
Ultimately, the rigorous, multi-faceted evaluation outlined in this guide is the only way to ensure that the data you generate is both accurate and reliable. By understanding the principles behind probe function and the practicalities of their validation, you are well-equipped to explore the complex and fascinating world of zinc signaling.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Two-photon fluorescent probes of biological Zn(II) derived from 7-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. biotium.com [biotium.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. FluoZin™-3, Tetrapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 17. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. agilent.com [agilent.com]
- 24. Making sure you're not a bot! [opus4.kobv.de]
- 25. A Sensitive Ratiometric Fluorescent Sensor for Zinc(II) with High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Isomers: A Guide for Researchers
The quinoline ring system, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] The simple addition of a carboxylic acid group to this scaffold gives rise to a fascinating class of molecules: quinoline carboxylic acids. The seemingly subtle shift in the position of this carboxylic acid group around the quinoline core—creating isomers such as quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid—can dramatically alter the compound's interaction with biological targets, leading to profound differences in their therapeutic potential.
This guide provides an in-depth comparative analysis of the biological activities of these key isomers, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on their structure-activity relationships. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by experimental data and detailed protocols to facilitate further investigation.
Anticancer Activity: A Tale of Two Isomers
The quest for novel anticancer agents has repeatedly led researchers to the quinoline scaffold. Among the carboxylic acid isomers, a significant body of evidence points to the crucial role of the carboxyl group's position in dictating cytotoxic and antiproliferative effects.
Notably, quinoline-4-carboxylic acid derivatives have emerged as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway essential for the proliferation of cancer cells.[2][3] By blocking DHODH, these compounds starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell growth arrest.[4] The carboxylic acid at the C-4 position is vital for this activity, as it can form a salt bridge with key residues within the enzyme's binding pocket.[4]
In contrast, while quinoline-2-carboxylic acid and quinoline-3-carboxylic acid and their derivatives have also demonstrated antiproliferative activity, their mechanisms are often distinct and sometimes less potent than their 4-substituted counterparts. For instance, a study evaluating various quinoline derivatives found that quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid all possessed growth inhibition capacities against the MCF7 breast cancer cell line.[5] However, quinoline-2-carboxylic acid was uniquely identified as having significant cytotoxicity against the HELA cervical cancer cell line in the same study.[5] This suggests that the isomeric position influences not only the potency but also the cancer cell line specificity.
It has been speculated that the close proximity of the carboxylic acid and the nitrogen atom in isomers like quinoline-2-carboxylic acid could facilitate the chelation of divalent metals, a potential molecular mechanism for their cytotoxic action.[5]
Comparative Anticancer Activity Data
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| Quinoline-2-Carboxylic Acid | Growth Inhibition | HELA | Significant Cytotoxicity | [5] |
| Growth Inhibition | MCF7 | Remarkable Growth Inhibition | [5] | |
| Quinoline-3-Carboxylic Acid | Growth Inhibition | MCF7 | Remarkable Growth Inhibition | [5] |
| Quinoline-4-Carboxylic Acid | Growth Inhibition | MCF7 | Remarkable Growth Inhibition | [5] |
| DHODH Inhibition | - | Potent inhibition by derivatives | [2][3] |
Note: Specific IC50 values for the parent, unsubstituted isomers in a direct comparative study are not consistently available in the reviewed literature. The table reflects the qualitative findings of comparative evaluations.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.
Workflow for MTT Assay
Caption: A streamlined workflow of the MTT cell viability assay.
Anti-inflammatory Activity: Positional Importance in Modulating Inflammation
Chronic inflammation is a key pathological feature of many diseases. Quinoline carboxylic acids have demonstrated promising anti-inflammatory properties, with their efficacy being significantly influenced by the isomerism.
A comparative study on RAW264.7 mouse macrophages stimulated with lipopolysaccharide (LPS) revealed that quinoline-3-carboxylic acid and quinoline-4-carboxylic acid exerted "impressively appreciable" anti-inflammatory activities, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing cytotoxicity to the macrophages.[5] This effect is often measured by the inhibition of nitric oxide (NO), a key inflammatory mediator.
The underlying mechanism for the anti-inflammatory action of quinoline-4-carboxylic acid may involve the inhibition of the NF-κB signaling pathway.[10]
Comparative Anti-inflammatory Activity Data
| Compound | Assay | Cell Line | Activity | Reference |
| Quinoline-3-Carboxylic Acid | LPS-induced inflammation | RAW264.7 | Appreciable anti-inflammatory affinity | [5] |
| Quinoline-4-Carboxylic Acid | LPS-induced inflammation | RAW264.7 | Appreciable anti-inflammatory affinity | [5][10] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in macrophages activated by LPS.[11]
Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[11]
-
Pre-treatment: Treat the cells with various concentrations of the quinoline carboxylic acid isomers for 1-2 hours before inducing inflammation.
-
LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[11]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[11]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[11]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Diagram of LPS-Induced Inflammatory Pathway
Caption: Inhibition of the NF-κB pathway by quinoline carboxylic acids.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The quinoline core is famously present in the quinolone class of antibiotics. While the simple carboxylic acid isomers are not potent antibiotics themselves, they serve as crucial starting points for the synthesis of more complex and active derivatives.[12] The position of the carboxylic acid, along with other substitutions, is critical for antibacterial and antifungal activity.
Derivatives of quinoline-2-carboxylic acid have been synthesized and shown to exhibit significant antimicrobial properties.[12] For example, certain novel compounds derived from quinoline-2-carboxylic acid displayed high activity against Staphylococcus aureus and Escherichia coli.[12]
Similarly, derivatives of quinoline-3-carboxylic acid have been explored for their antimicrobial potential.[13] The antimicrobial activity of quinoline-4-carboxylic acid derivatives is also well-documented, with some exhibiting good antibacterial activity.[14]
Due to the vast number of derivatives and the variability in testing conditions, a direct MIC comparison of the parent isomers is challenging to compile from the existing literature. However, the general consensus is that the carboxylic acid group is essential for the antimicrobial activity of many quinoline-based compounds.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard procedure for determining MIC values.[1]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits bacterial growth (indicated by the absence of turbidity) is the MIC.[16]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (typically around 5 x 10⁵ CFU/mL) in a suitable broth medium, such as Mueller-Hinton broth.[15]
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline carboxylic acid isomers in the broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible bacterial growth.
Neuroprotective Potential: An Emerging Frontier
Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, which could be beneficial for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18] These compounds often act as antioxidants and can modulate various signaling pathways involved in neuronal survival.[19]
While much of the research focuses on more complex quinoline derivatives, the fundamental carboxylic acid isomers are being investigated for their antioxidant properties, which are linked to neuroprotection.[20] The ability to scavenge free radicals and inhibit enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), is a key area of interest.[17]
Computational studies have been employed to predict the antioxidant and neuroprotective activities of a vast number of quinoline derivatives, suggesting that specific substitutions on the quinoline carboxylic acid scaffold can enhance these properties.[18] However, direct comparative experimental data on the neuroprotective effects of the simple quinoline-2, -3, and -4-carboxylic acid isomers is still an emerging area of research.
Conclusion: The Isomeric Advantage in Drug Discovery
The comparative analysis of quinoline carboxylic acid isomers unequivocally demonstrates that the position of the carboxylic acid group is a critical determinant of biological activity. Quinoline-4-carboxylic acids and their derivatives stand out for their potent anticancer activity through the inhibition of DHODH. Both quinoline-3- and -4-carboxylic acids show significant anti-inflammatory properties. While all three isomers provide a valuable scaffold for developing antimicrobial agents, the specific substitutions and the isomeric core jointly dictate the spectrum and potency of activity. The neuroprotective potential of this class of compounds is a promising and active area of investigation.
This guide underscores the importance of considering isomeric variations in the early stages of drug discovery and development. The provided experimental protocols offer a validated framework for researchers to further explore and compare the biological activities of these and other quinoline derivatives, paving the way for the development of novel and more effective therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
validation of a 2-Hydroxyquinoline-7-carboxylic acid based enzyme inhibition assay
An In-depth Guide to the Validation of a 2-Hydroxyquinoline-7-carboxylic Acid Based Enzyme Inhibition Assay
Introduction: The Critical Role of Assay Validation in Drug Discovery
In the landscape of drug discovery, the identification and characterization of enzyme inhibitors are paramount. Enzyme inhibition assays serve as the primary screening method to identify compounds that modulate the activity of a specific enzyme target. Among the diverse chemical scaffolds used for this purpose, this compound and its derivatives have emerged as a significant class of compounds, often investigated for their potential as inhibitors of various enzymes, including viral polymerases and integrases. The reliability of any screening campaign and the subsequent drug development program hinges on the meticulous validation of the primary assay. A well-validated assay ensures that the generated data is accurate, precise, and reproducible, thereby minimizing the risk of costly late-stage failures.
This guide provides a comprehensive framework for the validation of an enzyme inhibition assay based on a this compound scaffold. We will delve into the core principles of assay validation, provide detailed experimental protocols, and compare methodologies to equip researchers, scientists, and drug development professionals with the necessary tools to establish a robust and reliable screening platform.
Understanding the Assay Principle: A Hypothetical Case Study
For the purpose of this guide, let's consider a hypothetical enzyme, "Viral Replicase X," a key enzyme in the life cycle of a pathogenic virus. Our goal is to validate an assay designed to identify inhibitors of this enzyme, using a this compound derivative as a known inhibitor. The assay is a fluorescence-based biochemical assay where Viral Replicase X utilizes a synthetic substrate that, upon enzymatic cleavage, releases a fluorophore, leading to an increase in fluorescence intensity.
Caption: Workflow of the fluorescence-based enzyme inhibition assay.
Pillar 1: Establishing Assay Robustness - Key Validation Parameters
The initial phase of validation focuses on defining the assay's performance characteristics. These parameters ensure that the assay is sensitive, reproducible, and suitable for its intended purpose.
Determination of Michaelis-Menten Kinetics (Km and Vmax)
Before evaluating inhibitors, it is crucial to characterize the enzyme's kinetics with its substrate. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). This is not just a theoretical exercise; understanding the Km is critical for setting the appropriate substrate concentration in the inhibition assay. A common recommendation is to use a substrate concentration equal to or slightly below the Km value. This ensures that the assay is sensitive to competitive inhibitors, which compete with the substrate for binding to the enzyme's active site.
Experimental Protocol: Km and Vmax Determination
-
Prepare Reagents:
-
Enzyme stock solution (e.g., 1 µM Viral Replicase X).
-
Substrate stock solution (e.g., 10 mM fluorogenic substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the substrate, typically ranging from 0.1x to 10x the expected Km.
-
Add a fixed, low concentration of the enzyme to each well.
-
Initiate the reaction and measure the fluorescence signal at regular intervals (kinetic read) using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
v = (Vmax * [S]) / (Km + [S])
-
Assay Miniaturization and Z'-Factor Calculation
For high-throughput screening (HTS), assays are typically miniaturized to 384- or 1536-well formats to reduce reagent costs and increase throughput. The Z'-factor is a statistical parameter that quantifies the quality of an assay. It reflects the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Experimental Protocol: Z'-Factor Determination
-
Prepare Controls:
-
Positive Control (Max Signal): Enzyme + Substrate (no inhibitor).
-
Negative Control (Min Signal): Enzyme + Substrate + a saturating concentration of a known inhibitor (e.g., our this compound derivative).
-
-
Assay Execution:
-
In a multi-well plate (e.g., 384-well), dispense the positive control to half of the wells and the negative control to the other half.
-
Incubate and read the plate as per the standard assay protocol.
-
-
Z'-Factor Calculation:
-
Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Apply the following formula:
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
-
| Parameter | Acceptance Criteria | Purpose |
| Km | Determined with confidence | To set the optimal substrate concentration for inhibitor screening. |
| Vmax | Determined with confidence | To understand the maximum catalytic rate of the enzyme. |
| Z'-Factor | ≥ 0.5 | To confirm the assay's suitability for high-throughput screening. |
Pillar 2: Characterizing the Inhibitor - IC50 and Mechanism of Action
Once the assay is validated for its robustness, the next step is to characterize the inhibitor itself.
IC50 Determination: Quantifying Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a key measure of an inhibitor's potency.
Experimental Protocol: IC50 Determination
-
Inhibitor Dilution: Prepare a serial dilution of the this compound compound. A 10-point, 3-fold dilution series is common.
-
Assay Setup:
-
Add the enzyme and the various concentrations of the inhibitor to the wells of a 96-well plate.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate (at its Km concentration).
-
Measure the reaction rate.
-
-
Data Analysis:
-
Plot the enzyme activity (or % inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for IC50 determination.
Mechanism of Action (MoA) Studies: Beyond Potency
Understanding how an inhibitor interacts with the enzyme is crucial. The primary MoA studies distinguish between competitive, non-competitive, uncompetitive, and mixed-type inhibition. This is typically achieved by measuring the inhibitor's effect on the enzyme's kinetics at varying substrate concentrations.
Experimental Protocol: MoA Studies
-
Assay Setup:
-
Perform a matrix of experiments where both the inhibitor and substrate concentrations are varied.
-
For each inhibitor concentration, determine the enzyme's kinetic parameters (Km and Vmax).
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.
-
| Inhibition Type | Effect on Km | Effect on Vmax |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
| Mixed | Varies | Decreases |
Pillar 3: Ensuring Data Integrity - Counter-screens and Interference Assays
A common pitfall in HTS is the identification of compounds that appear to be inhibitors but are actually interfering with the assay technology. These are known as "false positives." Therefore, it is essential to perform counter-screens to identify and eliminate these artifacts.
Identifying Assay Interference
Many compounds can interfere with fluorescence-based assays by either quenching the fluorescence signal or by being fluorescent themselves.
Experimental Protocol: Fluorescence Interference Assay
-
Assay Setup:
-
In the absence of the enzyme, mix the this compound compound with the fluorescent product of the enzymatic reaction.
-
Measure the fluorescence signal.
-
-
Data Analysis:
-
A decrease in fluorescence indicates that the compound is a quencher.
-
An increase in fluorescence (in the absence of the product) indicates that the compound is intrinsically fluorescent at the assay's wavelengths.
-
Comparison with an Orthogonal Assay
An orthogonal assay is an independent method that measures the same biological endpoint but uses a different technology. Confirming the inhibitory activity of a compound in an orthogonal assay provides strong evidence that it is a genuine inhibitor of the target enzyme.
Alternative Assay Formats for Viral Replicase X Inhibition:
| Assay Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled substrate upon enzyme binding. | Homogeneous, sensitive. | Requires a fluorescently labeled substrate. |
| AlphaScreen® | A bead-based proximity assay that generates a chemiluminescent signal when two beads are brought close together by a biological interaction. | High sensitivity, no-wash format. | Can be prone to interference from light-scattering compounds. |
| Mass Spectrometry (MS) | Directly measures the formation of the product and the depletion of the substrate. | Label-free, provides high-quality data. | Lower throughput, requires specialized equipment. |
Conclusion: A Pathway to Confident Drug Discovery
The validation of an enzyme inhibition assay, particularly for novel scaffolds like this compound, is a multi-faceted process that extends far beyond a simple IC50 determination. By systematically characterizing the enzyme's kinetics, establishing the assay's robustness, elucidating the inhibitor's mechanism of action, and diligently screening for assay interference, researchers can build a solid foundation for their drug discovery programs. The integration of orthogonal assays further strengthens the validity of the screening data, ultimately paving the way for the identification of promising and genuinely active lead compounds. This rigorous and scientifically sound approach is indispensable for navigating the complexities of modern drug development and increasing the probability of success.
A Comparative Analysis of 2-Hydroxyquinoline-7-carboxylic Acid Cross-Reactivity with Divalent Metal Ions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and biomedical research, the selective detection and chelation of metal ions are of paramount importance.[1] Quinoline derivatives, owing to their inherent fluorescence and metal-binding capabilities, have emerged as a versatile scaffold for the development of chemosensors.[2] This guide provides an in-depth technical comparison of the anticipated cross-reactivity of 2-Hydroxyquinoline-7-carboxylic acid with a range of divalent metal ions. While direct extensive experimental data for this specific molecule is limited in publicly accessible literature, this guide will leverage data from the closely related isomer, 8-hydroxyquinoline-2-carboxylic acid, to provide a predictive analysis.[3] Furthermore, we will present detailed, field-proven experimental protocols to enable researchers to validate these predictions and characterize the selectivity of their own quinoline-based compounds.
The Principle of Chelation in Hydroxyquinolines
The chelating ability of hydroxyquinoline derivatives stems from the presence of a hydroxyl group (-OH) and the nitrogen atom within the quinoline ring system. These moieties act as Lewis bases, donating lone pairs of electrons to a metal ion (a Lewis acid) to form a stable coordination complex. The position of the hydroxyl and carboxylic acid groups significantly influences the stability and selectivity of the metal complexes formed. In the case of this compound, the hydroxyl and the quinoline nitrogen are the primary coordination sites for metal ions.
dot graph "Chelation_Mechanism" { layout=neato; node [shape=plaintext]; edge [arrowhead=vee, arrowsize=0.8, color="#5F6368"]; bgcolor="#FFFFFF";
} Caption: Chelation of a divalent metal ion by this compound.
Predictive Cross-Reactivity Profile
To establish a predictive framework for the cross-reactivity of this compound, we will analyze the stability constants (Log K1) of metal complexes formed with its structural isomer, 8-hydroxyquinoline-2-carboxylic acid (HQC).[3] The stability constant is a quantitative measure of the strength of the interaction between a ligand and a metal ion. A higher Log K1 value indicates a more stable complex.
The Irving-Williams series, which describes the relative stabilities of complexes formed by divalent metal ions of the first transition series, provides a theoretical basis for predicting the trend in stability constants.[4] The series follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
| Divalent Metal Ion | Log K1 with 8-hydroxyquinoline-2-carboxylic acid[3] | Predicted Affinity for this compound |
| Cu(II) | 12.00 | Very High |
| Pb(II) | 11.35 | High |
| Zn(II) | 9.10 | High |
| Cd(II) | 8.57 | Moderate to High |
| Ca(II) | 6.16 | Moderate |
| Mg(II) | 4.93 | Low to Moderate |
| Sr(II) | 4.82 | Low |
| Ba(II) | 4.10 | Low |
Based on this data, this compound is expected to exhibit the highest affinity for Cu(II), followed by Pb(II) and Zn(II). The affinity for alkaline earth metals such as Ca(II), Mg(II), Sr(II), and Ba(II) is predicted to be significantly lower. This selectivity is influenced by factors such as the ionic radius, charge density, and coordination geometry of the metal ion.
Experimental Validation of Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a series of spectroscopic titrations should be performed. The following protocols provide a step-by-step guide for conducting these experiments.
Protocol 1: Fluorescence Titration for Selectivity Assessment
This protocol is designed to evaluate the change in fluorescence of this compound upon the addition of various divalent metal ions.
Materials and Reagents:
-
Stock solution of this compound (1 mM in a suitable solvent like DMSO or ethanol).
-
Stock solutions of various divalent metal ion salts (e.g., chlorides or nitrates) at 10 mM in deionized water.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Working Solution: Prepare a dilute working solution of this compound (e.g., 10 µM) in the chosen buffer.
-
Initial Spectrum: Place a known volume of the working solution into a quartz cuvette and record the initial fluorescence emission spectrum by exciting at its maximum absorption wavelength.
-
Titration: Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Repeat for Other Ions: Repeat steps 2-4 for each divalent metal ion to be tested.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve for each metal.[5]
Protocol 2: UV-Vis Spectrophotometry for Stoichiometry Determination (Job's Plot)
The method of continuous variation, or Job's plot, is used to determine the stoichiometry of the metal-ligand complex.[6][7][8]
Materials and Reagents:
-
Equimolar stock solutions of this compound and the metal ion of interest in a suitable buffer.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the metal ion and this compound, while keeping the total molar concentration constant.[6]
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
Construct the Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand.[6]
-
Determine Stoichiometry: The maximum of the plot corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 suggests a 1:2 ratio.[8]
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, arrowsize=0.8, color="#5F6368"]; bgcolor="#FFFFFF";
} Caption: Experimental workflow for assessing metal ion cross-reactivity.
Conclusion
References
A Comparative Guide to the Structure-Activity Relationship of Hydroxyquinoline Carboxylic Acid Analogs as Enzyme Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of hydroxyquinoline carboxylic acid analogs, a privileged scaffold in modern medicinal chemistry. While the initial focus is on the 2-hydroxyquinoline-7-carboxylic acid backbone, this document extends its scope to encompass the more extensively studied and biologically significant 8-hydroxyquinoline-7-carboxylic acid and quinoline-4-carboxylic acid derivatives. We will dissect the critical structural features governing their inhibitory potency against key enzymatic targets, supported by comparative experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.
Introduction: The Hydroxyquinoline Carboxylic Acid Scaffold
Hydroxyquinoline carboxylic acids are heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. These activities stem from their ability to act as metal chelators and engage in specific hydrogen bond interactions within enzyme active sites.[1] Notably, analogs of this scaffold have been identified as potent inhibitors of various enzymes, including HIV-1 integrase, dihydroorotate dehydrogenase (DHODH), and bacterial topoisomerases.[2][3] The core structure, characterized by a quinoline ring system bearing both a hydroxyl and a carboxylic acid group, provides a rigid framework that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
The precise positioning of the hydroxyl and carboxylic acid groups is paramount to the biological activity. For instance, the 8-hydroxyquinoline-7-carboxylic acid moiety is a well-established pharmacophore for HIV-1 integrase inhibition, where these two functional groups are crucial for chelating divalent metal ions in the enzyme's active site.[2][4] In contrast, quinoline-4-carboxylic acid derivatives have been extensively developed as DHODH inhibitors for their anticancer and anti-inflammatory potential.[5] This guide will explore the SAR of these key analogs, providing a comparative framework for understanding their therapeutic potential.
Comparative Analysis of Biological Targets and SAR
HIV-1 Integrase Inhibition: The 8-Hydroxyquinoline-7-Carboxylic Acid Pharmacophore
HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome.[2] Inhibitors of this enzyme are a cornerstone of modern antiretroviral therapy. The 8-hydroxyquinoline-7-carboxylic acid scaffold has been instrumental in the development of potent HIV-1 integrase inhibitors.
Core SAR Findings:
-
The Hydroxyl and Carboxylic Acid Groups are Essential: The 8-hydroxyl group and the 7-carboxylic acid group are critical for activity. Esterification or removal of the carboxylic acid leads to a complete loss of biological activity.[2][6] This highlights the importance of these groups in binding to the active site, likely through chelation of magnesium ions.
-
Substitutions on the Quinoline Ring: Modifications to the quinoline ring can significantly impact potency. For example, the introduction of a styryl group at the 2-position of the 8-hydroxy-7-quinolinecarboxylic acid core has been shown to yield potent inhibitors.[2]
-
Ancillary Phenyl Group: The nature of ancillary phenyl groups attached to the core structure influences inhibitory potency. Various substitutions on this phenyl ring are generally well-tolerated, maintaining good levels of integrase inhibition.[2]
Illustrative Signaling Pathway:
Caption: Inhibition of HIV-1 Integrase by 8-Hydroxyquinoline-7-carboxylic acid analogs.
Dihydroorotate Dehydrogenase (DHODH) Inhibition: The Quinoline-4-Carboxylic Acid Scaffold
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells and activated lymphocytes.[3][5] Consequently, hDHODH is an attractive target for the development of anticancer and anti-inflammatory drugs. Quinoline-4-carboxylic acid derivatives have emerged as a prominent class of DHODH inhibitors.
Core SAR Findings:
-
Strict Requirement for the 4-Carboxylic Acid: The carboxylic acid group at the C-4 position is crucial for inhibitory activity. It is believed to form a salt bridge with an arginine residue (Arg136) in the enzyme's binding pocket.[3]
-
Bulky Hydrophobic Substituents at C-2: The presence of large, hydrophobic substituents at the C-2 position is necessary for potent inhibition. This suggests the presence of a corresponding hydrophobic pocket in the enzyme's active site.[5]
-
Substitutions on the Benzo Portion: Modifications on the benzo part of the quinoline ring can modulate activity. For example, fluorine substitutions have been explored in potent analogs like Brequinar.[5]
Comparative Data for DHODH Inhibitors:
| Compound ID | C-2 Substituent | C-6 Substituent | IC50 (L1210 DHODH) | Reference |
| Brequinar Analog | 2'-(fluoro)-[1,1'-biphenyl]-4-yl | F | Potent | [5] |
| Analog A | Phenyl | H | Less Potent | [5] |
| Analog B | Naphthyl | H | More Potent than A | [5] |
Note: This table is a qualitative representation based on the provided search results. Specific IC50 values would require access to the full-text articles.
Illustrative Workflow for DHODH Inhibition Assay:
Caption: General workflow for an in vitro DHODH inhibition assay.
Experimental Protocols
General Synthesis of Pyrazine-2-carboxylic Acid Derivatives (Illustrative)
While specific protocols for this compound analogs were not detailed in the provided results, a general synthetic procedure for related carboxylic acid derivatives can be instructive. The following is a representative synthesis of pyrazine-2-carboxylic acid derivatives:
-
Acid Chloride Formation: Reflux pyrazine-2-carboxylic acid with thionyl chloride in dry toluene for 4-6 hours to yield pyrazine-2-carbonyl chloride.[7]
-
Amide Coupling: Dissolve 2-aminophenol in a solution of potassium carbonate in dry acetone. Place the mixture in an ice bath and stir for 1 hour.[7]
-
Sulfonamide Formation: The intermediate from the previous step is dissolved in dry tetrahydrofuran (THF) in the presence of triethylamine (TEA) and stirred for 1 hour at 0°C. A solution of the desired benzenesulfonyl chloride in dry THF is then added dropwise to obtain the final product.[7]
HIV-1 Integrase Strand Transfer Assay
This assay is crucial for evaluating the inhibitory potential of compounds against the strand transfer step of HIV integration.
-
Enzyme-DNA Complex Formation: Pre-incubate the HIV-1 integrase enzyme with a radiolabeled viral DNA substrate.
-
Inhibitor Addition: Add the test compound (e.g., an 8-hydroxyquinoline-7-carboxylic acid analog) at various concentrations.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding a target DNA substrate.
-
Product Separation: Separate the reaction products using denaturing polyacrylamide gel electrophoresis.
-
Quantification: Quantify the amount of strand transfer product to determine the inhibitory activity of the compound.[2]
Conclusion and Future Directions
The hydroxyquinoline carboxylic acid scaffold, particularly the 8-hydroxy-7-carboxylic acid and 4-carboxylic acid isomers, represents a highly versatile and fruitful starting point for the design of potent enzyme inhibitors. The structure-activity relationships discussed herein underscore the critical roles of the hydroxyl and carboxylic acid functionalities, as well as the significant impact of substitutions on the quinoline core. For HIV-1 integrase inhibitors, the chelation of metal ions is a key mechanistic feature, while for DHODH inhibitors, specific hydrogen bonding and hydrophobic interactions are paramount.
Future research in this area could focus on the less explored this compound backbone to determine if it offers novel inhibitory mechanisms or improved pharmacological profiles. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to be invaluable in rationally designing the next generation of hydroxyquinoline-based therapeutics.[8][9]
References
- 1. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR study of carboxylic acid derivatives as HIV-1 Integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of 2-Hydroxyquinoline-7-carboxylic acid: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hydroxyquinoline-7-carboxylic acid is paramount for ensuring product quality, advancing metabolic studies, and maintaining regulatory compliance. This guide provides an in-depth, objective comparison of the primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS). Beyond a mere listing of protocols, this document delves into the causality behind experimental choices, ensuring a robust and validated approach to your analytical challenges.
The Analytical Imperative: Why Accurate Quantification Matters
This compound, a key quinoline derivative, often emerges as a critical intermediate or metabolite in various biochemical pathways and pharmaceutical manufacturing processes. Its chemical structure, featuring both a hydroxyl and a carboxylic acid group, imparts unique physicochemical properties, including high thermal stability and the capacity for intramolecular hydrogen bonding, which influences its behavior in analytical systems.[1] The precise measurement of this analyte is therefore not just a matter of procedural adherence but a foundational requirement for data integrity and the ultimate success of a research or development program.
Comparative Analysis of Leading Analytical Methods
The selection of an appropriate analytical method hinges on a nuanced understanding of the specific requirements of the assay, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. Here, we compare the performance of HPLC-UV, direct UV-Vis Spectrophotometry, and LC-MS/MS.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation followed by UV detection. | Direct measurement of light absorbance. | Chromatographic separation followed by mass-based detection. |
| Selectivity | High (separates analyte from matrix components). | Low to Moderate (prone to interference from other UV-absorbing compounds). | Very High (mass-based detection provides exceptional specificity). |
| Sensitivity | Moderate. | Low. | Very High. |
| Linearity Range (Representative) | ~1-100 µg/mL[2] | ~2-10 µg/mL[3] | Sub-ng/mL to µg/mL levels. |
| Accuracy (% Recovery) | Typically 98-102%[4] | Generally acceptable, but matrix-dependent. | Typically 95-105% |
| Precision (%RSD) | < 2%[4] | < 2%[3] | < 15% (as per regulatory guidelines for bioanalysis). |
| Throughput | Moderate. | High. | Moderate to High (with multiplexing). |
| Cost | Moderate. | Low. | High. |
| Expertise Required | Intermediate. | Low. | High. |
Note: The quantitative values presented are representative and based on data for structurally similar quinoline carboxylic acids. These should be validated for this compound in your specific matrix.
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is often the workhorse method for the quantification of small molecules in pharmaceutical quality control and research. Its strength lies in its ability to physically separate the analyte of interest from other components in the sample matrix before detection, thereby ensuring a high degree of specificity.[5] For this compound, a reverse-phase C18 column is ideal, leveraging the molecule's moderate polarity for good retention and separation. The addition of an acid, such as phosphoric or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.[2]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Ultrapure water.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution (a wavelength of ~289 nm is a good starting point for similar structures).[2][6]
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Serially dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol, sonicate to ensure complete dissolution, and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2]
-
-
Validation Parameters (as per ICH Q2(R1) guidelines): [4]
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. A correlation coefficient (R²) > 0.999 is desirable.[7]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (low, medium, and high).
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a standard solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts. The relative standard deviation (%RSD) should typically be less than 2%.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Workflow Diagram:
Caption: HPLC-UV workflow for this compound quantification.
UV-Vis Spectrophotometry
Rationale: Direct UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of chromophoric compounds like this compound.[8] This technique is particularly useful for the analysis of relatively pure samples where interfering substances are minimal. The choice of solvent is critical; it must solubilize the analyte without absorbing at the analytical wavelength.[8] Due to its polar nature, methanol or a buffered aqueous solution is a suitable choice.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Reagents:
-
This compound reference standard.
-
Methanol (spectroscopic grade) or a suitable buffer solution (e.g., phosphate-buffered saline, PBS).
-
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a standard solution of this compound in the chosen solvent. Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the λmax.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard. From this, prepare a series of working standards with concentrations that give absorbance values within the linear range of the instrument (typically 0.1-1.0 AU).
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards and dilute to a concentration that falls within the established linear range.
-
Analysis: Measure the absorbance of the standard solutions and the sample solutions at the predetermined λmax, using the solvent as a blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the analyte in the sample from this curve using the Beer-Lambert law.
-
-
Validation Parameters:
-
Linearity: Establish the concentration range over which absorbance is directly proportional to concentration. A correlation coefficient (R²) > 0.995 is generally acceptable.[9]
-
Accuracy: Perform recovery studies by adding known amounts of the standard to a sample solution.
-
Precision: Assess repeatability by measuring the absorbance of a single standard solution multiple times. The %RSD should be low, typically <2%.[3]
-
LOD and LOQ: These can be determined based on the standard deviation of the blank or the calibration curve parameters.
-
Workflow Diagram:
Caption: UV-Vis Spectrophotometry workflow for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Rationale: For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the gold standard. However, the direct analysis of small, polar carboxylic acids by reverse-phase LC-MS can be challenging due to poor retention and inefficient ionization.[10] Chemical derivatization is a powerful strategy to overcome these limitations. Derivatizing this compound with an agent like 2-hydrazinoquinoline (HQ) introduces a more hydrophobic and readily ionizable moiety, significantly enhancing its chromatographic retention and mass spectrometric response.[10]
Experimental Protocol:
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Reagents:
-
Sample Preparation and Derivatization:
-
Protein Precipitation (for biological samples): To a small volume of sample (e.g., 100 µL of plasma), add 3-4 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.[12]
-
Supernatant Collection: Vortex and centrifuge the sample. Transfer the supernatant to a clean tube.
-
Derivatization Reaction: Evaporate the supernatant to dryness. Reconstitute in a reaction mixture containing the HQ reagent and coupling agents in acetonitrile. Incubate at an elevated temperature (e.g., 60 °C) to drive the reaction to completion.[10]
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A gradient tailored to separate the derivatized analyte from reaction byproducts and matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of the derivatized analyte. Product ions for quantification (quantifier) and confirmation (qualifier) are determined by infusing a standard solution of the derivatized analyte.
-
-
Validation Parameters (as per regulatory guidelines for bioanalytical method validation):
-
Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences.
-
Calibration Curve: Prepare calibration standards in the same biological matrix and process them alongside the samples.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
-
Workflow Diagram:
Caption: LC-MS/MS workflow incorporating chemical derivatization.
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for the quantification of this compound is a strategic decision that must align with the specific goals of your project.
-
UV-Vis Spectrophotometry offers a rapid and economical solution for the analysis of pure, high-concentration samples.
-
HPLC-UV provides a robust and reliable balance of selectivity, sensitivity, and cost, making it the preferred method for routine quality control and many research applications.
-
LC-MS/MS is the unequivocal choice for bioanalytical studies or when ultra-trace level quantification is required in complex matrices, offering unparalleled sensitivity and specificity.
Each method, when properly validated according to established guidelines such as those from the ICH, can provide accurate and reliable data.[4] By understanding the fundamental principles and the rationale behind the experimental choices for each technique, researchers can confidently select and implement the optimal analytical strategy for their needs, ensuring the integrity and success of their scientific endeavors.
References
- 1. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agribioj.com [agribioj.com]
- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 8. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Specificity Assessment: Validating 2-Hydroxyquinoline-7-carboxylic Acid as a Targeted Probe
In the landscape of drug discovery and chemical biology, the unequivocal demonstration of a small molecule's target specificity is the bedrock upon which successful therapeutic programs are built. A molecule that promiscuously interacts with multiple cellular targets can lead to confounding experimental results, unforeseen toxicity, and the ultimate failure of a research campaign. This guide provides an in-depth, experience-driven framework for assessing the specificity of a novel compound, using 2-Hydroxyquinoline-7-carboxylic acid as our central case study.
While the broader class of quinoline derivatives has been associated with a wide array of biological activities, from anticancer to antimicrobial, our focus here is to rigorously validate the specificity of this compound for a putative primary target. Recent studies have highlighted the inhibitory potential of the parent scaffold, 2-hydroxyquinoline, against carbohydrate-metabolizing enzymes, notably α-glucosidase and α-amylase.[1][2][3] For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of α-glucosidase and our goal is to validate this as its primary, specific target.
This guide will navigate through a multi-pronged experimental strategy, moving from initial biochemical validation to broad, unbiased proteome-wide approaches. We will dissect the "why" behind each experimental choice, providing not just protocols, but a logical, self-validating workflow.
The Specificity Challenge: Beyond a Single IC50 Value
A common pitfall in early-stage drug discovery is the over-reliance on a single in vitro IC50 value against a purified protein. While essential, this metric only reveals a part of the story. True specificity assessment requires a holistic approach that interrogates the compound's behavior in the complex milieu of the cell. Our experimental journey is therefore designed to answer a cascade of critical questions:
-
Biochemical Confirmation: How potent and selective is our compound against the primary target versus closely related enzymes?
-
Target Engagement in a Cellular Context: Does the compound bind to the intended target within intact cells?
-
Proteome-Wide Selectivity: What other proteins, if any, does the compound interact with across the entire cellular proteome?
This staged approach, from targeted to global analysis, provides accumulating layers of evidence to build a robust specificity profile.
Stage 1: Foundational Biochemical Selectivity
The first step is to establish a baseline of selectivity against closely related or functionally analogous proteins. Since our hypothetical primary target is α-glucosidase, a logical comparator is α-amylase, another key enzyme in carbohydrate digestion that is also reportedly inhibited by the 2-hydroxyquinoline scaffold.[1][2][3]
Comparative Enzyme Inhibition Assays
The objective here is to determine the relative potency of this compound against α-glucosidase and α-amylase.
Experimental Protocol: α-Glucosidase Inhibition Assay [1]
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a separate solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Compound Dilution Series: Create a serial dilution of this compound in a 96-well microplate. Include a positive control (e.g., acarbose) and a no-inhibitor control.
-
Pre-incubation: Add the α-glucosidase solution to each well and incubate with the compound for a defined period (e.g., 15 minutes at 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C for a set time (e.g., 20 minutes). The enzyme will cleave pNPG, releasing p-nitrophenol, which has a yellow color.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as sodium carbonate (Na2CO3).
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
A similar protocol would be employed for α-amylase, using a relevant substrate such as starch and detecting the product with an appropriate method (e.g., dinitrosalicylic acid reagent).
Data Presentation: Biochemical Selectivity Profile
| Compound | Target Enzyme | IC50 (µM) |
| This compound | α-Glucosidase | [Hypothetical Value, e.g., 0.5] |
| This compound | α-Amylase | [Hypothetical Value, e.g., >50] |
| Acarbose (Positive Control) | α-Glucosidase | [Literature Value] |
| Acarbose (Positive Control) | α-Amylase | [Literature Value] |
A significant window (ideally >100-fold) between the IC50 values for α-glucosidase and α-amylase would provide the initial evidence of selectivity.
Stage 2: Confirming Target Engagement in a Cellular Environment
Biochemical assays with purified proteins do not account for cell permeability, compound metabolism, or the presence of competing endogenous ligands. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its target in a physiologically relevant context.[4][5][6] The principle is based on ligand-induced thermal stabilization of the target protein.[4]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for α-Glucosidase [5][6]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human intestinal cell line like Caco-2 that endogenously expresses α-glucosidase) to near confluency. Treat the cells with a high concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells to release their contents, typically through repeated freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of the Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble α-glucosidase remaining at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble α-glucosidase as a function of temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
A successful CETSA experiment provides strong evidence that this compound engages with α-glucosidase within the complex cellular environment.
Stage 3: Unbiased, Proteome-Wide Specificity Profiling
While CETSA confirms on-target engagement, it doesn't rule out off-target interactions. To build the highest level of confidence in specificity, we must employ unbiased, proteome-wide methods. Two powerful and complementary approaches are chemical proteomics and broad-panel kinase screening.
A. Chemical Proteomics for Off-Target Identification
Chemical proteomics is a powerful tool for identifying the cellular targets of small molecules on a global scale.[1][7][8] One common approach involves immobilizing the compound of interest on a solid support (e.g., beads) to "fish" for interacting proteins from a cell lysate.
Caption: Workflow for affinity-based chemical proteomics.
Experimental Protocol: Affinity-Based Chemical Proteomics
-
Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control is prepared using beads without the immobilized compound.
-
Cell Lysis and Incubation: Prepare a native protein lysate from a relevant cell line. Incubate the lysate with the compound-conjugated beads and the control beads.
-
Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads.
-
Elution: Elute the specifically bound proteins from the beads, for example, by competing with an excess of the free compound or by using a denaturing elution buffer.
-
Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-conjugated beads with those from the control beads. Proteins significantly enriched in the compound sample are considered potential interactors. α-Glucosidase should be among the top hits, and the presence of other highly enriched proteins would indicate potential off-targets that require further validation.
B. Kinome Profiling: A Crucial Screen for a Common Off-Target Class
Given that quinoline derivatives are known to sometimes interact with protein kinases, a broad kinase screen is a critical component of a thorough specificity assessment.[9] Numerous commercial services offer kinase profiling panels that test the compound's inhibitory activity against hundreds of kinases.[2][3][10][11]
Experimental Approach: Broad-Panel Kinase Screen
-
Compound Submission: Submit this compound to a specialized contract research organization (CRO).
-
Screening: The CRO will typically perform a primary screen at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. Any kinase showing significant inhibition (e.g., >50%) is flagged as a potential "hit".
-
Follow-up: For any identified hits, follow-up dose-response experiments are conducted to determine their IC50 values.
Data Presentation: Kinase Selectivity Profile (Example)
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 8% | > 100 |
| Kinase B | 92% | 0.8 |
| Kinase C | 12% | > 100 |
| ... (400+ more) | ... | ... |
Ideally, the compound would show minimal inhibition across the entire kinome. Any confirmed hits with potencies comparable to the primary target would be classified as significant off-targets, warranting further investigation into their potential physiological consequences.
Synthesizing the Evidence: A Final Verdict on Specificity
By systematically progressing through these three stages, we can construct a comprehensive and robust specificity profile for this compound.
-
Stage 1 provides initial evidence of selectivity against a closely related enzyme.
-
Stage 2 confirms that the compound engages its intended target in a living system.
-
Stage 3 provides a global, unbiased view of its interaction landscape across the proteome.
Only when the data from all three stages converge to show potent and selective engagement with α-glucosidase, with minimal and significantly less potent interactions with other proteins, can we confidently classify this compound as a specific tool for target validation studies. This rigorous, multi-faceted approach ensures the scientific integrity of our findings and lays a solid foundation for any subsequent drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxyquinoline-7-carboxylic acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a fundamental pillar of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxyquinoline-7-carboxylic acid.
Hazard Assessment and Core Disposal Principles
The foundational principle for disposing of this compound is to treat it as hazardous chemical waste. [1][2] This classification is derived from the hazard profiles of related molecules. Quinoline, the parent heterocycle, is recognized for its potential carcinogenicity, mutagenicity, and aquatic toxicity.[2][3] Hydroxylated and carboxylated quinolines often present risks of skin, eye, and respiratory irritation.[4][5][6]
Therefore, under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][7] Discharge into the environment must be strictly avoided to prevent harm to aquatic ecosystems.[2][3]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Potential Effects & Rationale |
|---|---|
| Acute Toxicity (Oral) | May be harmful if swallowed, based on data for similar quinoline compounds.[2][4] |
| Skin Corrosion/Irritation | Likely to cause skin irritation upon direct contact.[4][5] |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation.[4][5][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[4][5] |
| Aquatic Toxicity | Assumed to be toxic to aquatic life, a characteristic of many quinoline derivatives.[2][7] |
| Long-Term Exposure | Data on the parent compound, quinoline, suggests potential for carcinogenicity and mutagenicity.[2][3] This compound should be handled as potentially hazardous with long-term exposure. |
Personal Protective Equipment (PPE)
Before initiating any waste handling or disposal procedures, equipping yourself with the appropriate PPE is mandatory to minimize exposure risk.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard Reference |
|---|---|---|
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166.[1][6][8] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[1][3] | EN 374.[7] |
| Body | Standard laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. For spill cleanup or potential aerosol generation, a NIOSH-approved respirator may be necessary.[4][6] | OSHA 29 CFR 1910.134.[9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves systematic segregation, containerization, and labeling, culminating in transfer to a certified disposal facility via your institution's EHS program.
Step 1: Waste Identification and Segregation
All waste streams containing this compound must be identified and managed as hazardous waste. This includes:
-
Pure, unreacted solid compound.
-
Solutions containing the compound.
-
Contaminated disposable labware (e.g., pipette tips, weighing paper, gloves).[1]
Causality: Proper segregation is critical to prevent dangerous reactions. This waste stream should be kept separate from incompatible materials, particularly strong oxidizing agents.[2][4] Mixing organic carboxylic acids with strong oxidizers can lead to vigorous, exothermic reactions.
Step 2: Waste Collection and Containerization
-
Solid Waste: Carefully place the solid this compound and any contaminated disposable items (gloves, wipes, etc.) directly into a designated solid hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.[1]
Container Requirements:
-
Compatibility: The container must be chemically compatible. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is recommended.[2]
-
Integrity: The container must be in good condition and leak-proof.
-
Headspace: Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.[1]
Step 3: Hazardous Waste Labeling
Proper labeling is a key component of regulatory compliance and safety. The container must be clearly labeled as soon as the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .[2]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").
-
The accumulation start date.
Step 4: Accumulation and Storage
-
Store the sealed and labeled hazardous waste container in a designated and secure location, typically a Satellite Accumulation Area (SAA), at or near the point of generation.[10][11]
-
The storage area should be well-ventilated and away from incompatible materials.[2]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks.
Step 5: Final Disposal
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][12] Do not attempt to treat or dispose of the chemical waste yourself.[13]
Emergency Procedures: Spill Management
In the event of a spill, prompt and safe cleanup is essential to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from under a chemical fume hood if possible.
-
Don PPE: Wear the appropriate PPE as detailed in Table 2.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[5] For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][14]
-
Collect Waste: Carefully collect the spilled material and absorbent into your designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials (wipes, gloves) as hazardous waste.[2]
-
Report: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.
Disposal Workflow Visualization
The following diagram outlines the logical workflow for the safe management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Framework
In the United States, the management of hazardous laboratory waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic laboratories may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides greater flexibility for managing hazardous waste in a research setting.[11][15] Regardless of the specific regulatory framework, the core requirements for waste identification, safe storage, and proper disposal by a licensed facility remain paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.pt [fishersci.pt]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. acs.org [acs.org]
- 14. nj.gov [nj.gov]
- 15. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
Operational Guide: Personal Protective Equipment (PPE) for Handling 2-Hydroxyquinoline-7-carboxylic acid
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Hydroxyquinoline-7-carboxylic acid. As a preferred source for laboratory safety, our goal is to provide value beyond the product by ensuring you can work safely and effectively. The following procedures are based on the known hazards of structurally similar quinoline and carboxylic acid derivatives and established principles of laboratory safety.
Immediate Safety Briefing: Hazard Analysis
This compound is a solid organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, an analysis of its functional groups (a quinoline core, a hydroxyl group, and a carboxylic acid group) and data from close structural analogs allows for a robust hazard assessment.
The primary hazards are associated with:
-
Skin Irritation: Carboxylic acids and quinoline derivatives can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation/Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust or aerosolized particles may cause respiratory tract irritation.[1]
-
Toxicity: Some quinoline derivatives are harmful if swallowed or absorbed through the skin.[1][4][5]
Therefore, a comprehensive PPE strategy is not merely recommended; it is mandatory to prevent exposure and ensure a safe operational environment.
Core Directive: Personal Protective Equipment (PPE) Protocol
Adherence to the following PPE protocol is the most critical line of defense against accidental exposure. Equipment should be selected based on the specific tasks being performed, but the following represents the minimum requirement.
Eye and Face Protection
Direct ocular exposure is a primary risk. Standard safety glasses are insufficient.
-
Mandatory: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards must be worn at all times in the area where the compound is handled.[4][6][7]
-
Recommended for Splash Risk: When there is a significant risk of splashing (e.g., during dissolution in solvents or transfer of solutions), a face shield should be worn in addition to safety goggles to protect the entire face.[5][8]
Skin and Body Protection
Preventing dermal contact is crucial, as compounds of this class can be absorbed through the skin.
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable.[9] Gloves must be inspected for tears or holes before each use.[5][6] When work is complete, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[5]
-
Lab Coat/Gown: A full-length laboratory coat is mandatory. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability material like polyethylene-coated polypropylene is recommended.[4][10] Ensure the gown has long sleeves with tight-fitting cuffs.
Respiratory Protection
Handling the solid powder can generate dust.
-
Under Normal Conditions: All handling of solid this compound should be performed within a certified chemical fume hood or a ventilated cabinet to minimize inhalation exposure.[6][11][12]
-
In Case of Insufficient Ventilation: If engineering controls are inadequate or during a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 (or better) particulate respirator or a full-face respirator with appropriate cartridges should be used.[4][6]
The following table summarizes the required PPE for handling this compound.
| Protection Area | Required PPE | Applicable Standard (Example) | Rationale |
| Eyes | Tightly-fitting Safety Goggles | EN 166 (EU) / ANSI Z87.1 (US) | Protects against dust particles and splashes, preventing serious eye irritation.[4][6][7] |
| Face | Face Shield (in addition to goggles) | N/A | Required for tasks with a high splash potential.[5][8] |
| Hands | Chemical-Resistant Gloves (Nitrile) | EN 374 | Prevents skin contact and potential absorption.[6] |
| Body | Full-Length Laboratory Coat or Gown | N/A | Protects skin on arms and body from contamination.[4] |
| Respiratory | Use in Chemical Fume Hood | N/A | Primary engineering control to prevent inhalation of dust.[6][11] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling ensures that safety protocols are integrated into the entire experimental process, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation & Pre-Check:
-
Donning PPE:
-
Put on the lab coat or gown first.
-
Follow with safety goggles and face shield (if needed).
-
Finally, don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Chemical Handling:
-
Decontamination:
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Wipe down any equipment used.
-
-
Doffing PPE:
-
Remove gloves first, using a method that avoids touching the outer contaminated surface with bare skin.
-
Remove the lab coat or gown, turning it inside out as you remove it.
-
Remove face shield and goggles last.
-
Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[11]
-
The following diagram illustrates the logical flow of this safe handling process.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Improper disposal can pose a risk to personnel and the environment.
-
Solid Waste: All contaminated solid waste, including used gloves, weigh boats, and disposable gowns, must be placed in a clearly labeled hazardous waste container.[6]
-
Chemical Waste: Unused solid chemical and solutions containing this compound must be disposed of as hazardous chemical waste.[1] Do not discharge to sewer systems.[6] Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]
By integrating these safety measures into your standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. fishersci.pt [fishersci.pt]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pppmag.com [pppmag.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. lobachemie.com [lobachemie.com]
- 12. aksci.com [aksci.com]
- 13. flinnsci.com [flinnsci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
